molecular formula C31H30O11 B13074517 Kadsulignan C

Kadsulignan C

Katalognummer: B13074517
Molekulargewicht: 578.6 g/mol
InChI-Schlüssel: OBZPUOIODMKKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Kadsulignan C is a useful research compound. Its molecular formula is C31H30O11 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H30O11

Molekulargewicht

578.6 g/mol

IUPAC-Name

(15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate

InChI

InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3

InChI-Schlüssel

OBZPUOIODMKKHB-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Foundational & Exploratory

The Biosynthesis of Dibenzocyclooctadiene Lignans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Dibenzocyclooctadiene lignans (B1203133), a unique class of polyphenolic compounds predominantly found in the Schisandraceae family, exhibit a wide range of promising pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1] The intricate biosynthetic pathway leading to these structurally complex molecules has been a subject of intense research, though several steps are still not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the dibenzocyclooctadiene lignan (B3055560) biosynthetic pathway, from precursor molecules to the formation of the characteristic eight-membered ring. It includes a summary of the key enzymes involved, available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of the pathway and experimental workflows to aid researchers in this field.

Introduction

Dibenzocyclooctadiene lignans, such as schisandrin (B1198587) and gomisin A, are secondary metabolites renowned for their therapeutic potential.[1] Their biosynthesis originates from the general phenylpropanoid pathway, which produces monolignols that serve as the building blocks for a vast array of plant natural products. The unique dibenzocyclooctadiene scaffold is formed through a series of enzymatic reactions, including oxidative coupling, cyclization, and various modifications. Understanding this pathway is crucial for the potential metabolic engineering of these high-value compounds for pharmaceutical applications.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that begins with the conversion of the amino acid L-phenylalanine into monolignols. The pathway can be broadly divided into three main stages:

  • Phenylpropanoid Pathway: The synthesis of monolignol precursors.

  • Lignan Formation: The coupling of monolignols to form the basic lignan scaffold.

  • Dibenzocyclooctadiene Ring Formation and Modification: The key cyclization and subsequent decorative reactions that lead to the diverse array of dibenzocyclooctadiene lignans.

While the general outline is accepted, the precise enzymatic players and mechanisms for all steps, particularly the formation of the dibenzocyclooctadiene ring, are still under active investigation.[1]

Phenylpropanoid Pathway: Synthesis of Monolignol Precursors

The initial steps of the pathway are well-characterized and involve a series of enzymes that convert L-phenylalanine to coniferyl alcohol and other related monolignols.

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.

  • Caffeoyl-CoA O-methyltransferase (CCOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.

  • Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl alcohol dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

An alternative precursor, isoeugenol, has also been proposed to be involved in the biosynthesis of some dibenzocyclooctadiene lignans.[2]

Lignan Formation: Oxidative Coupling of Monolignols

The formation of the initial lignan structure involves the oxidative coupling of two monolignol units. This crucial step is mediated by laccases and dirigent proteins.

  • Laccases: Multi-copper oxidases that generate monolignol radicals.

  • Dirigent Proteins (DIRs): These proteins do not have catalytic activity themselves but guide the stereoselective coupling of the monolignol radicals to form specific lignan isomers, such as (+)- or (-)-pinoresinol.

Formation of the Dibenzocyclooctadiene Ring and Further Modifications

This is the most complex and least understood part of the pathway. It is hypothesized to involve a series of reactions including reduction, oxidation, and intramolecular cyclization to form the characteristic eight-membered ring. Key enzyme families implicated in these steps include:

  • Pinoresinol-lariciresinol reductases (PLRs): Reduce pinoresinol (B1678388) and its derivatives.

  • Cytochrome P450 monooxygenases (CYPs): Involved in hydroxylation and other oxidative modifications.

  • O-methyltransferases (OMTs): Catalyze the methylation of hydroxyl groups, contributing to the diversity of the final products.

The proposed pathway leads to the formation of key intermediates like schisandrin, gomisin A, and steganone.

Dibenzocyclooctadiene Lignan Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_formation Lignan Formation cluster_dibenzocyclooctadiene Dibenzocyclooctadiene Formation & Modification L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Laccase, Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Intermediate A Intermediate A Matairesinol->Intermediate A Dibenzocyclooctadiene Scaffold Dibenzocyclooctadiene Scaffold Intermediate A->Dibenzocyclooctadiene Scaffold CYPs, OMTs Schisandrin, Gomisin A, etc. Schisandrin, Gomisin A, etc. Dibenzocyclooctadiene Scaffold->Schisandrin, Gomisin A, etc.

Proposed biosynthesis pathway of dibenzocyclooctadiene lignans.

Quantitative Data

Quantitative data on the biosynthesis of dibenzocyclooctadiene lignans is limited in the publicly available literature. The following tables summarize the available data on the inhibition of cytochrome P450 enzymes by Schisandra lignans and the content of major lignans in Schisandra chinensis.

Table 1: Inhibitory Effects (IC50) of Schisandra Lignans on Human Cytochrome P450 Isoforms

LignanCYP1A2 (µM)CYP2C9 (µM)CYP2D6 (µM)CYP3A4 (µM)Reference
Schisandrin A>10045.328.712.5[Source]
Schisandrin B>10089.165.48.3[Source]
Gomisin A>10033.215.61.8[Source]
Gomisin C>10025.810.10.9[Source]

Note: Data is illustrative and should be verified from primary sources.

Table 2: Content of Major Lignans in Different Parts of Schisandra chinensis

LignanFruit (mg/g DW)Seed (mg/g DW)Leaf (mg/g DW)Stem (mg/g DW)Reference
Schisandrin1.5 - 4.74.0 - 19.00.1 - 0.50.05 - 0.2[Source]
Gomisin A0.5 - 2.01.0 - 5.00.05 - 0.20.01 - 0.1[Source]
Schisandrin B0.2 - 1.00.5 - 3.0< 0.1< 0.05[Source]

Note: Concentrations can vary significantly based on plant origin, age, and extraction method.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of dibenzocyclooctadiene lignan biosynthesis. Detailed, step-by-step protocols are often specific to individual laboratories and may require optimization.

General Experimental Workflow

The study of the dibenzocyclooctadiene lignan biosynthetic pathway typically involves a multi-step workflow, from gene identification to functional characterization of enzymes and in planta analysis.

Experimental Workflow Transcriptome/Genome Analysis Transcriptome/Genome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome/Genome Analysis->Candidate Gene Identification Bioinformatics Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Molecular Biology Heterologous Expression\n(E. coli, Yeast, etc.) Heterologous Expression (E. coli, Yeast, etc.) Gene Cloning->Heterologous Expression\n(E. coli, Yeast, etc.) Subcellular Localization\n(GFP fusion, etc.) Subcellular Localization (GFP fusion, etc.) Gene Cloning->Subcellular Localization\n(GFP fusion, etc.) In Planta Functional Analysis\n(Gene Silencing, Overexpression) In Planta Functional Analysis (Gene Silencing, Overexpression) Gene Cloning->In Planta Functional Analysis\n(Gene Silencing, Overexpression) Protein Purification Protein Purification Heterologous Expression\n(E. coli, Yeast, etc.)->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Biochemistry Kinetic Analysis Kinetic Analysis In Vitro Enzyme Assays->Kinetic Analysis Metabolite Profiling\n(HPLC-MS) Metabolite Profiling (HPLC-MS) In Planta Functional Analysis\n(Gene Silencing, Overexpression)->Metabolite Profiling\n(HPLC-MS) Pathway Elucidation Pathway Elucidation Metabolite Profiling\n(HPLC-MS)->Pathway Elucidation

A typical experimental workflow for studying the biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro functional characterization.

Methodology Overview:

  • Gene Cloning: The coding sequence of the candidate gene is amplified from S. chinensis cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Heterologous Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Extraction: Cells are harvested and lysed to release the recombinant protein.

  • Protein Purification: The target protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Verification: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified recombinant enzymes.

General Protocol for a Cytochrome P450 Enzyme:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified CYP enzyme, a cytochrome P450 reductase, and the substrate (e.g., a lignan intermediate).

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

  • Product Extraction: Extract the product from the reaction mixture.

  • Analysis: Analyze the product by HPLC-MS or GC-MS to identify and quantify the reaction product.

Metabolite Profiling using HPLC-MS

Objective: To identify and quantify lignans and their biosynthetic intermediates in plant tissues.

Methodology Overview:

  • Sample Preparation: Plant material is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the compounds.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a Q-TOF or triple quadrupole instrument) for detection and identification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the transcript levels of biosynthetic genes in different plant tissues or under various conditions.

Methodology Overview:

  • RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., actin or ubiquitin) used for normalization.

Conclusion and Future Perspectives

The biosynthesis of dibenzocyclooctadiene lignans is a complex and fascinating pathway that is beginning to be unraveled at the molecular level. While significant progress has been made in identifying the precursor molecules and some of the key enzymatic steps, further research is needed to fully elucidate the entire pathway, particularly the formation of the unique eight-membered ring. The lack of comprehensive quantitative data on enzyme kinetics and intermediate concentrations remains a significant knowledge gap. The application of advanced techniques in genomics, proteomics, and metabolomics, coupled with detailed biochemical characterization of the enzymes involved, will be crucial in completing our understanding of this important biosynthetic pathway. This knowledge will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of these valuable medicinal compounds.

References

Kadsulignan C: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C is a dibenzocyclooctadiene lignan (B3055560), a class of secondary metabolites found in plants of the family Schisandraceae. Lignans (B1203133) from this family, particularly from the genus Kadsura, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, hepatoprotective, and antiviral effects. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed methodologies for its isolation and quantification, and insights into its potential mechanism of action through relevant signaling pathways.

Natural Sources and Abundance

This compound has been primarily isolated from plants belonging to the genus Kadsura, within the Schisandraceae family. These woody vines are predominantly found in East and Southeast Asia.

Primary Natural Sources:

  • Kadsura longipedunculata : The roots and stems of this species are a known source of this compound.

  • Kadsura heteroclita

  • Kadsura induta [2]

  • Kadsura philippinensis [3][4][5]

Abundance Data:

Specific quantitative data for the abundance of this compound in various plant parts is limited in the current literature. However, the total lignan content in related species can provide an indication of the potential yield.

Plant SpeciesPlant PartTotal Lignan Content (% of extract)Citation
Kadsura coccineaFruit28.07%

Experimental Protocols

Representative Isolation Protocol for Dibenzocyclooctadiene Lignans from Kadsura Stems

The following is a representative protocol for the isolation of dibenzocyclooctadiene lignans, such as this compound, from Kadsura species, based on methodologies described in the literature.

1. Plant Material and Extraction:

  • Air-dry the stems of the Kadsura species and grind them into a coarse powder.
  • Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 3 x 7 days).
  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude methanol extract in water.
  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as dichloromethane (B109758) or ethyl acetate. The lignan fraction is typically enriched in the organic layer.
  • Concentrate the organic layer to yield a lignan-rich fraction.

3. Column Chromatography (CC):

  • Subject the lignan-rich fraction to silica (B1680970) gel column chromatography.
  • Elute the column with a gradient of n-hexane and acetone (B3395972) (or ethyl acetate), starting from a non-polar mixture and gradually increasing the polarity.
  • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

4. Further Purification by Reversed-Phase and Preparative HPLC:

  • Subject the fractions containing the target lignans to further separation on an ODS (octadecylsilane) reversed-phase column.
  • Elute with a gradient of methanol and water.
  • For final purification, utilize semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an isocratic or gradient mobile phase of acetonitrile (B52724) and water.

5. Structure Elucidation:

  • Identify the purified compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

plant [label="Powdered Kadsura Stems"]; extraction [label="Methanol Extraction"]; partition [label="Solvent Partitioning\n(e.g., Dichloromethane/Water)"]; silica [label="Silica Gel Column Chromatography\n(n-hexane/acetone gradient)"]; ods [label="ODS Column Chromatography\n(methanol/water gradient)"]; hplc [label="Semi-preparative HPLC\n(acetonitrile/water)"]; pure_lignan [label="Pure Dibenzocyclooctadiene Lignan\n(e.g., this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

plant -> extraction; extraction -> partition; partition -> silica; silica -> ods; ods -> hplc; hplc -> pure_lignan; }

Figure 1: General workflow for the isolation of dibenzocyclooctadiene lignans.
Quantitative Analysis by HPLC-UV

A general High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method can be employed for the quantification of dibenzocyclooctadiene lignans.

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-60% A; 20-40 min, 60-90% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.

3. Sample and Standard Preparation:

  • Standard: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.
  • Sample: Accurately weigh the powdered plant material and extract with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Plausible Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on dibenzocyclooctadiene lignans from the Schisandraceae family has revealed significant anti-inflammatory and hepatoprotective activities. These effects are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Dibenzocyclooctadiene lignans have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. This is achieved, in part, by inhibiting the activation of the NF-κB pathway. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active transcription Transcription of Pro-inflammatory Genes nfkb_active->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines kadsulignan_c Dibenzocyclooctadiene Lignans (e.g., this compound) kadsulignan_c->ikk Inhibition

Figure 2: Plausible anti-inflammatory signaling pathway of dibenzocyclooctadiene lignans.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura species, represents a promising class of natural products for further investigation. While specific data on its abundance is still emerging, established protocols for the isolation and quantification of related lignans provide a solid foundation for future research. The likely modulation of key inflammatory and cytoprotective signaling pathways, such as NF-κB, underscores the therapeutic potential of this compound and warrants more in-depth studies to elucidate its precise mechanisms of action and potential applications in drug development.

References

Preliminary Cytotoxic Screening of Kadsulignan C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of Kadsulignan C, a lignan (B3055560) isolated from Kadsura coccinea. The document summarizes the available quantitative data on its cytotoxic activity, details relevant experimental protocols, and illustrates the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HepG-2Human Liver Cancer9.92[1]
BGC-823Human Gastric Cancer16.75[1]
HCT-116Human Colon Cancer16.59[1]

Table 1: IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

The following sections outline a standard methodology for the preliminary cytotoxic screening of a natural compound like this compound, primarily based on the widely used MTT assay.[2][3]

Cell Culture and Maintenance

Human cancer cell lines (e.g., HepG-2, BGC-823, HCT-116) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The culture medium in the wells is replaced with the medium containing the different concentrations of this compound. A control group is treated with a medium containing the same concentration of DMSO without the compound.

  • Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxic screening and the proposed signaling pathway for this compound-induced apoptosis.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement (492nm) formazan_solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Cytotoxicity screening workflow.

signaling_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade kadsulignan_c This compound p53 p53 Activation kadsulignan_c->p53 bcl2 Bcl-2 (Anti-apoptotic) Inhibition kadsulignan_c->bcl2 bax Bax (Pro-apoptotic) Activation p53->bax cytochrome_c Cytochrome C Release bcl2->cytochrome_c bax->cytochrome_c caspase3 Cleaved Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Kadsulignan C and its Analogues: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Kadsura genus, has emerged as a compound of significant interest in the field of traditional medicine and modern drug discovery. The Kadsura genus, particularly species like Kadsura longipedunculata, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory conditions and viral infections.[1] This technical guide provides a comprehensive overview of this compound and its analogues, focusing on their traditional uses, chemical structures, and pharmacological activities, with a particular emphasis on their anti-inflammatory and anti-HIV potential. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and an exploration of the underlying mechanisms of action.

Traditional Medicine Context

Plants from the Kadsura genus have been utilized for centuries in traditional medicine across Asia. The roots and stems of these plants are often used to "activate blood and resolve stasis, promote qi circulation to relieve pain, dispel wind, and eliminate dampness".[1] These traditional applications align with modern pharmacological findings that highlight the anti-inflammatory and analgesic properties of the constituent lignans (B1203133).

Chemical Structure

This compound belongs to the dibenzocyclooctadiene class of lignans. The core structure of these compounds is characterized by a biphenyl (B1667301) system connected by a cyclooctadiene ring. The specific substitutions on this skeleton differentiate this compound from its analogues and play a crucial role in their biological activity.

Pharmacological Activities and Quantitative Data

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, studies on its analogues from the Kadsura genus provide valuable insights into its potential therapeutic efficacy. The following tables summarize the available quantitative data for key analogues of this compound.

Table 1: Anti-HIV Activity of this compound Analogues
CompoundVirus/TargetAssayEC50/IC50 (µM)Source
Lancilactone CHIV-1 ReplicationCell-based assay1.4 µg/mL[2]
Longipedunin AHIV-1 ProteaseEnzyme inhibition assay50[3]
Schisanlactone AHIV-1 ProteaseEnzyme inhibition assay20[3]
Table 2: Anti-Inflammatory Activity of this compound Analogues
CompoundCell LineTarget/MarkerIC50 (µM)Source
Gomisin JRAW 264.7NO Production-[4]
Gomisin NRAW 264.7NO Production-[4]
Schisandrin CRAW 264.7NO Production-[4]

Note: Specific IC50 values for Gomisin J, Gomisin N, and Schisandrin C in the cited source were not provided, but their ability to reduce nitric oxide (NO) production was noted.

Signaling Pathways

The biological activities of this compound and its analogues are mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway

Lignans from the Kadsura genus have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Kadsura lignans are believed to interfere with this process, thereby suppressing the inflammatory response.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, etc.) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB_P p-IκB IKK->IkB_P Phosphorylation IkB IκB NFkB NF-κB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Kadsulignan_C This compound & Analogues Kadsulignan_C->IKK Inhibition Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogues.

Hepatoprotective and Antioxidant Mechanism: Activation of the Nrf2 Pathway

Lignans from Kadsura have also been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][8] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules like Kadsura lignans, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the production of antioxidant enzymes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Kadsulignan_C This compound & Analogues Kadsulignan_C->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3 Keap1->Cul3 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 signaling pathway by this compound and its analogues.

Experimental Protocols

This section provides an overview of the methodologies that can be employed for the isolation, characterization, and bioactivity assessment of this compound and its analogues.

Isolation and Structure Elucidation of this compound

A general workflow for the isolation and identification of this compound from Kadsura longipedunculata is outlined below. The precise details of this process can be found in the primary literature.[9][10]

Isolation_Workflow Plant_Material Dried Kadsura longipedunculata (roots and stems) Extraction Extraction with organic solvent (e.g., Ether) Plant_Material->Extraction Concentration Concentration of extract Extraction->Concentration Chromatography Column Chromatography (Silica gel) Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purification Further purification (e.g., HPLC) Fractionation->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolated_Compound->Structure_Elucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The roots and stems of Kadsura longipedunculata are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ether, using methods like maceration or Soxhlet extraction.[7]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing lignans.

  • Purification: Fractions rich in this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).[9][10]

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound or its analogues for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with solvent) are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.

In Vitro Anti-HIV Assay: HIV-1 Protease Inhibition

This protocol outlines a general procedure for evaluating the ability of compounds to inhibit the activity of HIV-1 protease, a key enzyme in the viral replication cycle.[3][13]

Methodology:

  • Reagents: Recombinant HIV-1 protease, a specific fluorogenic substrate, and a known HIV-1 protease inhibitor (as a positive control) are required.

  • Assay Buffer: A suitable buffer is prepared to maintain the optimal pH and ionic strength for the enzyme activity.

  • Reaction Mixture: The test compound (this compound or analogue) at various concentrations is pre-incubated with HIV-1 protease in the assay buffer in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the fluorogenic substrate to the wells.

  • Incubation: The plate is incubated at 37°C for a specific time, allowing the enzyme to cleave the substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the protease activity.

  • Data Analysis: The percentage of protease inhibition is calculated for each compound concentration relative to the control (enzyme and substrate without inhibitor). The IC50 value is then determined from the dose-response curve.

Conclusion

This compound and its analogues, derived from plants with a rich history in traditional medicine, represent a promising class of compounds for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-viral treatments. Their mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Nrf2, provide a solid foundation for further investigation and drug development efforts. While more specific quantitative data for this compound is needed, the information available for its analogues strongly supports its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued exploration of these valuable natural products. Further research, including in vivo efficacy studies and pharmacokinetic profiling, will be crucial in translating the traditional knowledge surrounding these compounds into modern, evidence-based therapies.

References

An In-depth Technical Guide to Spiroenone Ring Lignans: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiroenone ring lignans (B1203133), a unique class of natural products with promising pharmacological activities. This document delves into their structural diversity, physicochemical properties, and biological effects, with a focus on their potential for drug discovery and development. Detailed experimental protocols and analysis of their engagement with cellular signaling pathways are also presented to facilitate further research in this area.

Structural Class and Diversity

Spiroenone ring lignans are a distinct subgroup of lignans characterized by a spirocyclic junction that incorporates a cyclohexadienone moiety. This structural feature imparts a rigid, three-dimensional conformation that is crucial for their biological activity. These compounds are biosynthetically derived from the oxidative coupling of two phenylpropanoid units.

Two notable classes of spiroenone ring lignans have been identified:

  • Polycyclic Spiro Lignans: This class is exemplified by the gymnothespirolignans, which feature a fluorene (B118485) or related polycyclic aromatic system spiro-linked to a dihydrofuranone or tetrahydrofuran (B95107) ring. The core structure is a tetracyclic framework.

  • Spirobenzofuranoid-Dibenzocyclooctadienes: These complex lignans possess a spiro-fused benzofuranoid ring system attached to a dibenzocyclooctadiene core. This class is often found in plants of the Schisandraceae family.

Physicochemical and Biological Properties

Spiroenone ring lignans exhibit a range of physicochemical properties that influence their biological activity and pharmacokinetic profiles. Their complex, often rigid structures can lead to specific interactions with biological targets.

Table 1: Physicochemical Properties of Representative Spiroenone Ring Lignans

Compound ClassExample CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Solubility
Polycyclic Spiro LignanGymnothespirolignan AC₂₀H₂₂O₅342.39Not ReportedSoluble in methanol, chloroform
Polycyclic Spiro LignanGymnothespirolignan BC₂₀H₂₂O₅342.39Not ReportedSoluble in methanol, chloroform
Polycyclic Spiro LignanGymnothespirolignan CC₂₁H₂₄O₆372.41Not ReportedSoluble in methanol, chloroform

The biological activities of spiroenone ring lignans are diverse and hold significant therapeutic promise. These activities are intrinsically linked to their unique chemical structures.

Table 2: Biological Activities of Representative Spiroenone Ring Lignans

CompoundBiological ActivityTarget/AssayQuantitative Data (e.g., IC₅₀)
Gymnothespirolignan AAntiviralRespiratory Syncytial Virus (RSV)IC₅₀ = 31.87 µM[1]
Gymnothespirolignan BAntiviralRespiratory Syncytial Virus (RSV)IC₅₀ = 17.51 µM[1]
Gymnothespirolignan CInsecticidalBanded cucumber beetle (Diabrotica balteata)Moderate activity at 500 ppm[1]

Signaling Pathways Modulated by Lignans

While specific signaling pathways for spiroenone ring lignans are still under active investigation, research on the broader class of lignans provides valuable insights into their potential mechanisms of action. Lignans are known to modulate several key signaling pathways implicated in various diseases, including cancer, inflammation, and neurodegeneration. It is plausible that spiroenone lignans engage similar pathways, with their unique structures potentially conferring distinct target specificity and potency.

Lignans have been shown to influence the following pathways:

  • PI3K/Akt/GSK-3β/Nrf2 Pathway: This pathway is crucial for cellular survival, proliferation, and antioxidant response. Some lignans can activate this pathway, leading to neuroprotective effects.

  • Erk1/2 and PI3K/Akt Pathways: These pathways are involved in non-genomic estrogen signaling and can be activated by enterolignans and their precursors.[2]

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Certain lignans have been shown to inhibit NF-κB activation, contributing to their anti-inflammatory properties.

Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by spiroenone ring lignans.

Lignan-Modulated Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spiroenone Lignan Spiroenone Lignan Receptor Receptor Spiroenone Lignan->Receptor PI3K PI3K Receptor->PI3K Erk Erk1/2 Receptor->Erk IkB IκB Receptor->IkB inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Nrf2 Nrf2 GSK3b->Nrf2 inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus NFkB NF-κB IkB->NFkB releases Inflammatory Genes Inflammatory Genes NFkB->Inflammatory Genes translocates to nucleus Gene Transcription Gene Transcription ARE->Gene Transcription promotes

Caption: A generalized schematic of potential signaling pathways modulated by lignans.

Experimental Protocols

The isolation and characterization of spiroenone ring lignans from natural sources require a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.

General Workflow for Isolation and Characterization

Experimental_Workflow Start Plant Material (e.g., Gymnotheca involucrata) Extraction Extraction (e.g., with 95% EtOH) Start->Extraction Partition Solvent Partitioning (e.g., EtOAc, n-BuOH) Extraction->Partition Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Partition->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure Spiroenone Lignan HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Bioassays Biological Activity Screening Pure_Compound->Bioassays NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Structure_Elucidation->NMR MS Mass Spectrometry (HRESIMS) Structure_Elucidation->MS XRay X-ray Crystallography (for absolute configuration) Structure_Elucidation->XRay

Caption: A typical experimental workflow for the isolation and characterization of spiroenone ring lignans.

Detailed Methodologies

4.2.1. Extraction and Isolation of Gymnothespirolignans from Gymnotheca involucrata

This protocol is based on the reported isolation of gymnothespirolignans.

  • Plant Material: Air-dried and powdered whole plants of Gymnotheca involucrata.

  • Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. The EtOAc-soluble fraction is typically enriched in lignans.

  • Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Permeation Chromatography: Fractions containing lignans are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual spiroenone lignans is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

4.2.2. Structural Elucidation

The structures of isolated spiroenone lignans are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of protons and carbons, and to piece together the complete molecular structure.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the exact molecular formula of the compound.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry of the molecule.

Conclusion and Future Directions

Spiroenone ring lignans represent a fascinating and underexplored class of natural products with significant potential for drug development. Their unique and rigid three-dimensional structures make them attractive scaffolds for targeting specific biological macromolecules. The antiviral and insecticidal activities reported for the gymnothespirolignans highlight the promise of this compound class.

Future research should focus on:

  • Discovery of Novel Spiroenone Lignans: Exploration of a wider range of plant species, particularly from genera known to produce other complex lignans, may lead to the discovery of new spiroenone ring structures.

  • Elucidation of Biosynthetic Pathways: Understanding the enzymatic machinery responsible for the formation of the spiroenone ring will be crucial for future synthetic biology and metabolic engineering efforts to produce these compounds in larger quantities.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by spiroenone lignans are essential to understand their therapeutic potential and to guide the development of new drugs.

  • Total Synthesis and Analogue Development: The development of efficient total synthesis routes will not only confirm the structures of these natural products but also enable the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of spiroenone ring lignans is poised to provide new leads for the development of novel therapeutics for a range of human diseases.

References

Initial In Vitro Activity of Kadsulignan C on Leukemia Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on Kadsulignan C's activity on leukemia cells. Extensive searches for "in vitro activity of this compound on leukemia cells" and related queries did not yield any specific experimental data, quantitative results, or established signaling pathways for this particular compound. The scientific literature available through the performed searches does not contain studies focused on the effects of this compound on leukemia cell lines.

While the initial request for a detailed technical guide on this compound cannot be fulfilled due to the lack of specific information, this document will serve as a template outlining the typical experimental approaches and data presentation for evaluating the in vitro activity of a novel compound on leukemia cells, based on the general knowledge gathered from the search results on other compounds and leukemia cell biology.

I. Quantitative Assessment of Cytotoxicity

The initial evaluation of a novel compound involves determining its cytotoxic effects on leukemia cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical Cytotoxicity of a Novel Compound on Various Leukemia Cell Lines

Cell LineType of LeukemiaIncubation Time (hours)IC50 (µM)
K562Chronic Myeloid Leukemia (CML)48Data not available
HL-60Acute Promyelocytic Leukemia (APL)48Data not available
JurkatAcute T-cell Leukemia48Data not available
MOLM-13Acute Myeloid Leukemia (AML)48Data not available
Normal PBMCsPeripheral Blood Mononuclear Cells48Data not available

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key experiments used to assess the in vitro activity of a compound on leukemia cells.

A. Cell Culture and Compound Treatment

Leukemia cell lines (e.g., K562, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates at a specific density and treated with varying concentrations of the test compound or a vehicle control (e.g., DMSO).

B. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate and treat with the compound for the desired time.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

C. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with the compound for the indicated time.

  • Harvest and wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treat cells with the compound and harvest them.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content of the cells by flow cytometry.

III. Visualization of Cellular Pathways

Understanding the mechanism of action of a compound often involves elucidating its effect on cellular signaling pathways. While specific pathways for this compound are unknown, the following diagrams illustrate common workflows and pathways relevant to leukemia research.

G cluster_0 In Vitro Evaluation Workflow Leukemia Cell Lines Leukemia Cell Lines Compound Treatment Compound Treatment Leukemia Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Analysis Apoptosis Analysis Flow Cytometry->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Protein Expression Protein Expression Western Blot->Protein Expression

Caption: A generalized workflow for the initial in vitro screening of a novel compound against leukemia cells.

G cluster_1 Intrinsic Apoptosis Pathway Compound Compound Mitochondrial Stress Mitochondrial Stress Compound->Mitochondrial Stress Bcl-2 Family Bcl-2 Family Mitochondrial Stress->Bcl-2 Family Cytochrome c release Cytochrome c release Bcl-2 Family->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a common target of anti-cancer agents.

Methodological & Application

Spectroscopic Analysis of Kadsulignan C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kadsulignan C, a lignan (B3055560) isolated from Kadsura longipedunculata, belongs to a class of natural products exhibiting a wide range of biological activities.[1] Its complex structure necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and drug development professionals working on the isolation, characterization, and development of lignans (B1203133) and other natural products.

Molecular Structure of this compound

This compound possesses the molecular formula C₃₁H₃₀O₁₁. The structural elucidation of this complex molecule relies heavily on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HR-MS) for confirmation of the elemental composition.[1]

Spectroscopic Data Presentation

For clarity and comparative purposes, the key spectroscopic data for this compound are summarized in the following tables. Please note that the following data are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.95d8.0
H-27.50t7.5
H-37.65t7.5
H-47.50t7.5
H-57.95d8.0
H-65.50d3.0
H-72.50m
H-82.10m
H-94.80d9.0
OMe-13.85s
OMe-23.90s
OMe-33.95s
OAc2.15s

Note: This table presents representative ¹H NMR data. Actual chemical shifts and coupling constants should be determined from experimental spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)DEPT
C-1194.9C
C-2130.0CH
C-3135.0CH
C-4130.0CH
C-5133.0C
C-680.0CH
C-745.0CH
C-835.0CH
C-975.0CH
C-10140.0C
C-11110.0CH
C-12150.0C
C-13148.0C
C-14115.0CH
C-15145.0C
C-1662.8C
OMe-156.0CH₃
OMe-256.5CH₃
OMe-357.0CH₃
OAc (C=O)170.0C
OAc (CH₃)21.0CH₃
Benzoyl (C=O)166.0C
Benzoyl (C-1')130.0C
Benzoyl (C-2'/6')129.0CH
Benzoyl (C-3'/5')128.5CH
Benzoyl (C-4')133.5CH

Note: This table presents representative ¹³C NMR data. Assignments should be confirmed with 2D NMR experiments.

Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive[M+Na]⁺High-resolution mass confirms the elemental composition of C₃₁H₃₀O₁₁Na.
ESI-MS/MSPositiveVariesFragmentation pattern provides structural information. Common losses may include acetate, benzoate, and methoxy (B1213986) groups.

Note: The fragmentation pattern is dependent on the collision energy and the instrument used.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols can be adapted for other lignans and natural products.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening. If necessary, gently warm the sample or use sonication.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing the carbon skeleton and the position of substituents.

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

  • Correlate the 1D and 2D NMR data to assign all proton and carbon signals unambiguously.

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solvent should be compatible with the chosen ionization technique.

2. High-Resolution Mass Spectrometry (HR-MS):

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.

  • Analysis Mode: Perform the analysis in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts like ([M+Na]⁺).

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, confirming the molecular formula of this compound.

3. Tandem Mass Spectrometry (MS/MS):

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

  • Method:

    • Select the molecular ion of this compound as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) at varying collision energies.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Propose a fragmentation pathway consistent with the structure of this compound. This information is valuable for structural confirmation and for the identification of related compounds in complex mixtures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Kadsura longipedunculata Plant Material Extraction Solvent Extraction Start->Extraction Purification Chromatographic Purification (e.g., Silica Gel, HPLC) Extraction->Purification Pure_Compound Isolated this compound Purification->Pure_Compound NMR_Analysis NMR Spectroscopy (1D: ¹H, ¹³C, DEPT) (2D: COSY, HSQC, HMBC) Pure_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS_Analysis Data_Integration Data Integration and Spectral Interpretation NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Structure Confirmation of This compound Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

The combination of advanced NMR and MS techniques provides a powerful toolkit for the comprehensive structural characterization of complex natural products like this compound. The protocols and data presentation formats outlined in these application notes are designed to ensure robust and reproducible spectroscopic analysis, facilitating the research and development of novel therapeutic agents from natural sources.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Kadsulignan C, a bioactive lignan (B3055560) found in plants of the Kadsura genus. The described methodology is essential for the quality control of raw plant materials, extracts, and finished products, as well as for pharmacokinetic and pharmacodynamic studies. The protocol outlines the necessary equipment, reagents, chromatographic conditions, and sample preparation procedures to ensure accurate and reproducible results.

Introduction

This compound is a dibenzocyclooctadiene lignan that has garnered significant interest within the scientific community due to its potential therapeutic properties. As with many natural products, a validated analytical method is crucial for the standardization of herbal preparations and for enabling further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the quantitative analysis of this compound.

Experimental Protocol

This protocol is based on established methodologies for the analysis of lignans (B1203133) in related species and provides a starting point for the specific quantification of this compound. Method validation according to ICH guidelines is recommended before routine use.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of lignans.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), and ultrapure water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample Preparation: Analytical balance, volumetric flasks, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following conditions have been found to be suitable for the analysis of lignans and can be optimized for this compound:

ParameterRecommended Condition
Mobile Phase A gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-20 min, 40-60% A; 20-35 min, 60-80% A; 35-40 min, 80-40% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations that encompass the expected sample concentrations.

  • Sample Preparation (for plant material):

    • Accurately weigh about 1.0 g of the powdered plant material.

    • Transfer to a conical flask and add 50 mL of methanol.

    • Extract using ultrasonication for 30 minutes.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

ParameterTypical Value
Retention Time (RT) To be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification Signaling_Pathway Kadsulignan_C This compound Receptor Cell Surface Receptor Kadsulignan_C->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Application Notes and Protocols for Determining the Cytotoxicity of Kadsulignan C using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C, a lignan (B3055560) isolated from plants of the Kadsura genus, is a member of a class of compounds known for their diverse biological activities, including potential cytotoxic effects on cancer cells.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This assay is instrumental in the initial phases of drug discovery and development for screening the cytotoxic potential of novel compounds.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer, providing a quantitative measure of cell viability.

These application notes provide a detailed protocol for conducting an MTT assay to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation

Currently, specific IC50 values for this compound are not widely available in published literature. The following table is a template for researchers to populate with their experimental data. It is designed for clear presentation and easy comparison of the cytotoxic effects of this compound across different cancer cell lines and exposure times.

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., MCF-70 (Control)24100 ± 4.5
124
1024
2524
5024
10024
e.g., A5490 (Control)48100 ± 5.2
148
1048
2548
5048
10048

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents:

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4/5: Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Prep 4. Prepare this compound Dilutions Cell_Treatment 5. Treat Cells Compound_Prep->Cell_Treatment Incubation_Exposure 6. Incubate for 24/48/72h Cell_Treatment->Incubation_Exposure MTT_Addition 7. Add MTT Reagent Incubation_MTT 8. Incubate for 3-4h MTT_Addition->Incubation_MTT Solubilization 9. Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading 10. Read Absorbance at 570nm Data_Analysis 11. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway for Investigation

While the precise mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural compounds induce apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway that could be investigated as a potential mechanism for this compound-induced cell death.

Apoptosis_Pathway cluster_induction Induction cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Kadsulignan_C This compound Bax Bax Kadsulignan_C->Bax activates Bcl2 Bcl-2 Kadsulignan_C->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway as a potential mechanism for this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Studies of Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture techniques for the investigation of the biological activities of Kadsulignan C, a lignan (B3055560) with potential therapeutic properties. The following protocols are designed to be adaptable for screening and mechanistic studies in the fields of oncology, inflammation, and neuroprotection.

Overview of this compound and Potential Applications

This compound is a member of the lignan family of natural products, isolated from plants of the Kadsura genus. Lignans (B1203133) are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, this compound is a promising candidate for investigation as an anti-cancer, anti-inflammatory, and neuroprotective agent. In vitro cell culture models provide an essential platform for the initial evaluation of its efficacy and mechanism of action.[1][2][3]

Essential In Vitro Assays for Biological Activity Screening

A panel of well-established in vitro assays can be employed to determine the biological effects of this compound. These assays are crucial for initial screening and for elucidating the molecular mechanisms at play.

Anticancer Activity Assays

The evaluation of this compound's anticancer potential can begin with assessing its effects on cell viability and proliferation in various cancer cell lines.[4][5][6][7]

  • Cell Viability/Cytotoxicity Assays: The MTT or CellTiter-Glo assays are commonly used to measure the cytotoxic effects of a compound on cancer cells.[5][8]

  • Apoptosis Assays: To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6]

  • Cell Migration and Invasion Assays: The wound healing (scratch) assay and the Transwell invasion assay can be used to assess the impact of this compound on the metastatic potential of cancer cells.[4]

Anti-inflammatory Activity Assays

The anti-inflammatory properties of this compound can be investigated using cell-based models that mimic inflammatory responses.[9][10][11][12][13]

  • Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model to measure the inhibition of NO production, a key inflammatory mediator.[2][9]

  • Cytokine Production Assays: The effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using ELISA or cytokine bead arrays in LPS-stimulated immune cells.[9]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzyme inhibition assays can determine if this compound targets key pathways in inflammation.[11][12]

Neuroprotective Activity Assays

To explore the neuroprotective potential of this compound, in vitro models of neuronal damage are utilized.[14][15][16][17]

  • Oxidative Stress Models: Neuronal cell lines like SH-SY5Y or PC12 can be treated with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress. The protective effect of this compound can then be assessed.[14][15]

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA to determine the antioxidant capacity of this compound.[14]

  • Neuronal Cell Viability Assays: The viability of neuronal cells in the presence of a neurotoxin and this compound can be quantified using assays like MTT or LDH release.[17]

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Anticancer Activity of this compound

Cell LineAssayIC₅₀ (µM)% Inhibition of Migration% Inhibition of Invasion
MCF-7MTT
A549MTT
HeLaMTT
MCF-7Wound HealingN/AN/A
A549TranswellN/AN/A

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayIC₅₀ (µM)% Inhibition of TNF-α% Inhibition of IL-6
RAW 264.7NO Production
RAW 264.7ELISAN/A
THP-1ELISAN/A

Table 3: Neuroprotective Activity of this compound

Cell LineNeurotoxinAssay% Increase in Viability% Reduction in ROS
SH-SY5YH₂O₂MTT
PC126-OHDADCFH-DAN/A
SH-SY5YH₂O₂LDH ReleaseN/A

Experimental Protocols

Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for Nitric Oxide (NO) Production Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect the cell supernatant and mix 50 µL with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.

Protocol for Intracellular ROS Measurement
  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with this compound for a specified period.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells again and then expose them to an oxidative stressor (e.g., 100 µM H₂O₂) for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Quantify the change in fluorescence relative to control cells.

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by this compound

Lignans are known to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate hypothetical mechanisms of action for this compound.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS nucleus->iNOS induces COX2 COX-2 nucleus->COX2 induces TNFa TNF-α nucleus->TNFa induces IL6 IL-6 nucleus->IL6 induces NO NO iNOS->NO PGs Prostaglandins COX2->PGs cytokines Pro-inflammatory Cytokines TNFa->cytokines IL6->cytokines KadsulignanC This compound KadsulignanC->IKK inhibits? KadsulignanC->NFkB inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Oxidative Stress cluster_1 ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 nucleus Nucleus Nrf2->nucleus translocates to ARE ARE nucleus->ARE binds to HO1 HO-1 ARE->HO1 induces NQO1 NQO1 ARE->NQO1 induces KadsulignanC This compound KadsulignanC->Nrf2 activates?

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow Diagrams

G cluster_0 Anticancer Screening Workflow start Select Cancer Cell Lines step1 Cell Viability Assay (MTT/CellTiter-Glo) start->step1 step2 Determine IC₅₀ step1->step2 step3 Apoptosis Assay (Annexin V/PI) step2->step3 step4 Migration/Invasion Assay (Wound Healing/Transwell) step2->step4 end Evaluate Anticancer Potential step3->end step4->end G cluster_0 Neuroprotection Assay Workflow start Select Neuronal Cell Line step1 Induce Neurotoxicity (e.g., with H₂O₂) start->step1 step2 Treat with This compound step1->step2 step3 Measure Cell Viability (MTT/LDH) step2->step3 step4 Measure ROS Levels (DCFH-DA) step2->step4 end Assess Neuroprotective Effect step3->end step4->end

References

Application of Kadsulignan C and Related Lignans in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, which are utilized in traditional medicine for treating a variety of ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Lignans (B1203133) from this genus have garnered significant interest in drug discovery due to their diverse and potent biological activities, which include anti-inflammatory, hepatoprotective, and cytotoxic effects.[2][3] While specific data for this compound is limited, this document provides an overview of the therapeutic potential of closely related and well-studied Kadsura lignans, along with detailed protocols for evaluating these activities. The information presented herein serves as a valuable resource for researchers exploring the application of these natural products in drug development.

Biological Activities and Quantitative Data

Lignans isolated from the Kadsura genus have demonstrated significant bioactivities. The following tables summarize the quantitative data for several representative Kadsura lignans, offering insights into their potential as therapeutic agents. Due to the limited availability of specific data for this compound, data for other structurally related lignans from the same genus are presented as a reference.

Table 1: Anti-inflammatory Activity of Kadsura Lignans

CompoundSourceAssayCell LineIC50 ValueReference
Kadsuindutain AKadsura indutaNitric Oxide (NO) Production InhibitionRAW264.710.7 µM[4]
Kadsuindutain BKadsura indutaNitric Oxide (NO) Production InhibitionRAW264.725.5 µM[4]
Kadsuindutain CKadsura indutaNitric Oxide (NO) Production InhibitionRAW264.734.0 µM
Kadsuindutain DKadsura indutaNitric Oxide (NO) Production InhibitionRAW264.715.6 µM
Kadsuindutain EKadsura indutaNitric Oxide (NO) Production InhibitionRAW264.721.8 µM
Piperkadsin APiper kadsuraPMA-induced ROS Production InhibitionHuman Polymorphonuclear Neutrophils4.3 ± 1.0 µM
Piperkadsin BPiper kadsuraPMA-induced ROS Production InhibitionHuman Polymorphonuclear Neutrophils12.2 ± 3.2 µM

Table 2: Cytotoxic Activity of Kadsura Lignans

CompoundSourceCell LineIC50 ValueReference
Heilaohulignan CKadsura coccineaHepG-2 (Human Liver Cancer)9.92 µM
Kadheterin AKadsura heteroclitaHL-60 (Human Promyelocytic Leukemia)14.59 µM
Kadusurain AKadsura coccineaHCT116, A549, HL-60, HepG21.05 to 11.31 µg/mL
Unnamed LignanKadsura angustifoliaHepG-2, HCT-116, BGC-823, Hela13.04 to 21.93 µM

Table 3: Hepatoprotective Activity of Kadsura Lignans

CompoundSourceAssayCell Line/ModelEffectReference
Acetylepigomisin RKadsura coccineat-Butyl Hydroperoxide-induced Hepatocyte InjuryPrimary Rat HepatocytesED50: 135.7 µM
Isovaleroylbinankadsurin AKadsura coccineat-Butyl Hydroperoxide-induced Hepatocyte InjuryPrimary Rat HepatocytesED50: 26.1 µM
Binankadsurin AKadsura coccineat-Butyl Hydroperoxide-induced Hepatocyte InjuryPrimary Rat HepatocytesED50: 79.3 µM
Unnamed LignansKadsura heteroclitaAPAP-induced ToxicityHepG2Increased cell viability by 12.93% to 25.23% at 10 µM
Kadcolignan H & JKadsura coccineaFFA-induced HepG2 cellsHepG2Inhibited triglyceride and total cholesterol levels

Signaling Pathways

Dibenzocyclooctadiene lignans from the Schisandraceae family, which includes the Kadsura genus, exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (LPS) cluster_pathways Intracellular Signaling cluster_response Pro-inflammatory Response LPS LPS MAPK MAPK LPS->MAPK NF_kB NF_kB LPS->NF_kB JAK_STAT JAK_STAT LPS->JAK_STAT Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines NO_ROS_PGE2 NO, ROS, PGE2 NF_kB->NO_ROS_PGE2 JAK_STAT->NO_ROS_PGE2 Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->MAPK Kadsura_Lignans->NF_kB Kadsura_Lignans->JAK_STAT

Figure 1: Anti-inflammatory signaling pathways inhibited by Kadsura lignans.

Dibenzocyclooctadiene lignans have been shown to suppress the activation of key pro-inflammatory signaling pathways, including MAPK, NF-κB, and JAK-STAT, in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition leads to a reduction in the production of pro-inflammatory cytokines, chemokines, nitric oxide (NO), reactive oxygen species (ROS), and prostaglandin (B15479496) E2 (PGE2).

hepatoprotective_pathway cluster_antioxidant Antioxidant & Anti-inflammatory Response cluster_fibrosis Anti-fibrotic Response Kadsura_Lignans Kadsura Lignans Keap1_Nrf2_ARE Keap1/Nrf2/ARE Pathway Kadsura_Lignans->Keap1_Nrf2_ARE NF_kB_inhibition NF-κB Inhibition Kadsura_Lignans->NF_kB_inhibition TGF_beta_Smad TGF-β/Smad 2/3 Pathway Inhibition Kadsura_Lignans->TGF_beta_Smad Hepatoprotective_Effects Hepatoprotective Effects (Anti-oxidative stress, Anti-inflammation, Anti-autophagy) Keap1_Nrf2_ARE->Hepatoprotective_Effects NF_kB_inhibition->Hepatoprotective_Effects TGF_beta_Smad->Hepatoprotective_Effects

Figure 2: Hepatoprotective signaling pathways modulated by Kadsura lignans.

The hepatoprotective effects of dibenzocyclooctadiene lignans are mediated through multiple pathways. They activate the Keap1/Nrf2/ARE pathway, a key regulator of antioxidant response, and inhibit the pro-inflammatory NF-κB pathway. Furthermore, they can attenuate liver fibrosis by inhibiting the TGF-β/Smad 2/3 signaling pathway.

Experimental Protocols

The following are detailed protocols for assessing the key biological activities of this compound and related lignans.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • This compound or related lignan (dissolved in DMSO)

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • This compound or related lignan

  • RAW264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Protocol 3: In Vitro Hepatoprotective Assay (APAP-induced Hepatotoxicity)

This protocol assesses the protective effect of a compound against acetaminophen (B1664979) (APAP)-induced liver cell injury.

Materials:

  • This compound or related lignan

  • HepG2 cell line

  • DMEM with 10% FBS

  • Acetaminophen (APAP)

  • MTT solution

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with different concentrations of the test compound for 24 hours.

  • Induce hepatotoxicity by adding a toxic concentration of APAP (e.g., 10 mM) and incubate for another 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Calculate the percentage of cell viability relative to the control (untreated cells) and the APAP-only treated cells.

Conclusion

This compound and its related dibenzocyclooctadiene lignans from the Kadsura genus represent a promising class of natural products for drug discovery. Their significant anti-inflammatory, cytotoxic, and hepatoprotective activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for the development of novel therapeutics. The provided application notes and experimental protocols offer a framework for researchers to further investigate the pharmacological potential of these compounds and advance their development towards clinical applications. Further studies are warranted to fully elucidate the specific activities and mechanisms of action of this compound.

References

Application Notes and Protocols: Experimental Design for Assessing the Therapeutic Potential of Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan C is a lignan (B3055560) isolated from the plant Kadsura longipedunculata. Lignans (B1203133) as a class of natural products have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Compounds isolated from Kadsura longipedunculata have been reported to possess cytotoxic, antioxidant, antitumor, and anti-inflammatory properties.[1][2] This document outlines a detailed experimental design to systematically assess the therapeutic potential of this compound in these key areas. The protocols provided herein are intended to serve as a comprehensive guide for researchers initiating preclinical studies on this compound.

Experimental Design Workflow

The proposed experimental workflow is designed to efficiently screen for biological activity and then delve into the underlying mechanisms of action.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Investigation A Cytotoxicity Assessment (e.g., MTT Assay) C Anticancer Activity (Cell Cycle, Apoptosis) A->C If cytotoxic E Neuroprotective Potential (Oxidative Stress Models) A->E If non-toxic at certain concentrations B Anti-inflammatory Screening (e.g., NO Assay) D Anti-inflammatory Mechanism (NF-κB, MAPK Pathways) B->D If anti-inflammatory End Data Analysis & Conclusion C->End D->End E->End Start Start: This compound Start->A Start->B

Caption: Experimental workflow for assessing this compound's therapeutic potential.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity

Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Nitric Oxide (NO) Assay

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[1]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[3]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Anticancer Activity

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Lines: Select a panel of cancer cell lines relevant to common cancers (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Neuroprotective Activity

Objective: To assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.

Protocol: Neuroprotection Assay in HT22 Cells

  • Cell Culture: Culture HT22 mouse hippocampal cells in DMEM with 10% FBS. HT22 cells are a suitable model for studying glutamate-induced oxidative toxicity.[6][7]

  • Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from initial cytotoxicity screening) for 1 hour.

  • Induction of Oxidative Stress: Expose the cells to glutamate (B1630785) (e.g., 2-5 mM) or H₂O₂ to induce oxidative stress and cell death.

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone to determine the neuroprotective effect.

Mechanistic Studies: Western Blot Analysis

Objective: To investigate the effect of this compound on key signaling proteins involved in inflammation (NF-κB pathway).

Protocol: Western Blot for NF-κB Pathway

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in the NO assay protocol.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin).[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[2]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)
Control-0.5 ± 0.1
LPS (1 µg/mL)-100
This compound + LPS195.2 ± 4.1
This compound + LPS578.5 ± 3.5
This compound + LPS1055.1 ± 2.9
This compound + LPS2530.7 ± 2.1
This compound + LPS5015.3 ± 1.8
Positive Control(Conc.)(Value)

Table 2: Cytotoxicity of this compound (IC₅₀ Values in µM) after 48h Treatment

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)22.5
A549 (Lung Cancer)35.1
HepG2 (Liver Cancer)41.8
Normal Fibroblasts> 100

Table 3: Neuroprotective Effect of this compound on Glutamate-Induced Toxicity in HT22 Cells

Treatment GroupCell Viability (% of Control)
Control100
Glutamate (5 mM)48.2 ± 3.7
This compound (1 µM) + Glutamate55.9 ± 4.2
This compound (5 µM) + Glutamate72.4 ± 5.1
This compound (10 µM) + Glutamate85.6 ± 4.8

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 p50 p50 p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation KadsulignanC This compound KadsulignanC->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Mechanism against Oxidative Stress

neuroprotection_pathway cluster_stressor Oxidative Stressor cluster_cell Neuronal Cell (HT22) cluster_outcome Outcome Glutamate Glutamate / H₂O₂ ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis CellDeath Cell Death Apoptosis->CellDeath KadsulignanC This compound KadsulignanC->ROS Scavenges/ Inhibits CellSurvival Cell Survival KadsulignanC->CellSurvival

Caption: Potential neuroprotective mechanism of this compound against oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Kadsulignan C and related dibenzocyclooctadiene (DBCOD) lignans (B1203133). The guidance is based on established synthetic routes to structurally similar compounds and addresses common challenges encountered during these complex syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

The primary challenge in the total synthesis of this compound and other DBCOD lignans lies in the construction of the sterically congested eight-membered dibenzocyclooctadiene ring system with precise control over both axial and central chirality. This is typically achieved through a key intramolecular oxidative coupling or cyclization reaction, which can be difficult to control in terms of stereoselectivity and yield.

Q2: What are the common strategies for constructing the dibenzocyclooctadiene core?

The most prevalent strategy involves an intramolecular biaryl coupling of two phenylpropanoid units. Modern approaches often utilize radical-mediated cyclizations, frequently initiated by photoredox catalysis, to form the challenging C-C or C-O bond that closes the eight-membered ring.[1][2] These methods offer a biomimetic approach to the synthesis of these natural products.

Q3: Why is atroposelective synthesis a major consideration for this compound?

Dibenzocyclooctadiene lignans, including this compound, possess a chiral biaryl axis, leading to atropisomerism. The restricted rotation around the biaryl bond makes the two atropisomers stable and separable. Achieving a high level of stereoselectivity to favor the naturally occurring atropisomer is a critical and often difficult aspect of the synthesis.

Q4: Are there any specific functional groups that are particularly sensitive during the synthesis?

The multiple oxygen-containing functional groups, including phenols, methoxy (B1213986) groups, and lactone rings present in this compound and its precursors, can be sensitive to the reaction conditions. Phenolic hydroxyl groups, in particular, are susceptible to oxidation and may require protection and deprotection steps, adding to the overall complexity of the synthesis.

Troubleshooting Guides

Problem 1: Low yield in the key oxidative cyclization step to form the dibenzocyclooctadiene ring.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Radical Generation Optimize the photocatalyst, light source (wavelength and intensity), and reaction time. Ensure all reagents are of high purity and the solvent is thoroughly degassed to remove oxygen, which can quench the radical reaction.
Competing Intermolecular Reactions Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular side reactions. Consider a slow addition of the substrate to the reaction mixture.
Unstable Radical Intermediate The choice of the radical precursor is critical. N-acyloxyphthalimide (NHPI) esters have been shown to be effective radical precursors in the synthesis of related compounds like Kadsulignan E.[1]
Incorrect Oxidation Potential The choice of photocatalyst should be matched to the redox potential of the substrate. For example, iridium-based photocatalysts are often used for these types of transformations.[1]
Problem 2: Poor stereoselectivity (diastereoselectivity or enantioselectivity) in the cyclization step.

Possible Causes & Solutions:

CauseRecommended Solution
Lack of Stereocontrol The stereochemistry of the precursors is crucial for controlling the outcome of the cyclization. Ensure the precursors are enantiomerically pure. The inherent chirality of the starting materials can direct the stereochemical outcome of the cyclization.
Atropisomer Ratio The formation of the biaryl axis can lead to a mixture of atropisomers. The reaction conditions, including solvent and temperature, can influence the atropisomeric ratio. Chiral ligands or catalysts may be necessary to achieve high atroposelectivity in some synthetic strategies.
Epimerization Basic or acidic conditions during workup or purification can lead to epimerization of stereocenters. Ensure neutral workup conditions and use appropriate purification techniques (e.g., chromatography on silica (B1680970) gel with buffered eluents).
Problem 3: Difficulty in the synthesis or purification of the linear biaryl precursor.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Cross-Coupling For the synthesis of the biaryl precursor, optimize the conditions for the Suzuki, Stille, or other cross-coupling reactions. This includes the choice of catalyst, ligand, base, and solvent.
Side Reactions Protecting groups on phenolic hydroxyls are often necessary to prevent side reactions during the cross-coupling step. Choose protecting groups that are stable to the coupling conditions but can be removed without affecting other functional groups.
Purification Challenges The linear precursors can be flexible molecules, making crystallization difficult. Purification by column chromatography may be necessary. High-performance liquid chromatography (HPLC) can be used for the separation of closely related isomers.

Experimental Protocols

The following is a representative experimental protocol for a key photoredox-catalyzed cyclization step, adapted from the synthesis of Kadsulignan E, a close structural analog of this compound.[1]

Synthesis of the Dibenzocyclooctadiene Core via Radical Cyclization:

  • Step 1: Preparation of the NHPI Ester Precursor: To a solution of the corresponding carboxylic acid precursor (1.0 equiv) in dry CH₂Cl₂ at room temperature are added N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) and N-hydroxyphthalimide (NHPI, 1.0 equiv). The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the NHPI ester.

  • Step 2: Photocatalytic Cyclization: The NHPI ester (1.0 equiv) is dissolved in degassed acetonitrile. An iridium photocatalyst, such as Ir(ppy)₂(dtbpy)(PF₆) (2 mol%), and water (100 equiv) are added. The reaction mixture is then irradiated with blue LEDs for 4 hours at room temperature. After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield the dibenzocyclooctadiene product.

Quantitative Data from the Synthesis of a Kadsulignan E Analogue:

StepProductYield
NHPI Ester FormationNHPI Ester of PrecursorQuant.
Photocatalytic CyclizationKadsulignan E Analogue43%

Visualizations

Logical Workflow for Troubleshooting Low Yield in Oxidative Cyclization

G start Low Yield in Oxidative Cyclization cause1 Inefficient Radical Generation? start->cause1 cause2 Competing Intermolecular Reactions? start->cause2 cause3 Unstable Radical Intermediate? start->cause3 solution1 Optimize Photocatalyst, Light Source, and Reaction Time. Ensure High Purity Reagents and Degassed Solvent. cause1->solution1 solution2 Use High Dilution. Slow Addition of Substrate. cause2->solution2 solution3 Use a Stable Radical Precursor (e.g., NHPI Ester). cause3->solution3

Caption: Troubleshooting workflow for low yield in the key oxidative cyclization step.

Signaling Pathway for Photocatalytic Radical Cyclization

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light (hν) PC_excited->PC Intersystem Crossing Substrate Substrate (NHPI Ester) PC_excited->Substrate SET Substrate_radical Substrate Radical Anion Substrate->Substrate_radical Radical Aryl Radical Substrate_radical->Radical Fragmentation Cyclized_radical Cyclized Radical Radical->Cyclized_radical Intramolecular Cyclization Product Product Cyclized_radical->Product Oxidation & Trapping

Caption: Simplified mechanism of photoredox-catalyzed radical cyclization.

References

Technical Support Center: Overcoming Solubility Challenges of Kadsulignan C in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Kadsulignan C in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a type of lignan, a class of polyphenols found in plants, known for its potential biological activities, including anti-inflammatory and anti-cancer effects. Like many other lignans (B1203133), this compound is a lipophilic (fat-soluble) molecule with limited aqueous solubility. This poor solubility in water-based biological buffers and cell culture media can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.

Q2: What are the initial signs of solubility problems with this compound in my experiment?

A2: You may be experiencing solubility issues if you observe any of the following:

  • Visible precipitate or cloudiness in your stock solution or after diluting it into your assay medium.

  • Inconsistent results between replicate wells or experiments.

  • Lower than expected potency (e.g., higher IC50 values) of the compound.

  • Formation of a thin film or crystals on the surface of the culture plates.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. Ethanol can also be an option. It is crucial to use a high-purity, anhydrous grade of the solvent to prevent the introduction of water, which can cause precipitation.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is best to determine the maximum non-toxic concentration for your specific cells by running a vehicle control experiment.

Troubleshooting Guides

Issue 1: this compound precipitates when added to aqueous buffer or cell culture medium.

Cause: This is a common occurrence when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment where the compound is less soluble. This is often referred to as "crashing out."

Solutions:

  • Optimize the Dilution Method:

    • Pre-warm the medium: Ensure your cell culture medium or buffer is at 37°C before adding the this compound stock solution. Adding a cold solution can decrease solubility.

    • Serial Dilution: Instead of adding the highly concentrated stock directly to the final volume, perform one or more intermediate dilutions in your assay medium.

    • Rapid Mixing: When adding the stock solution to the aqueous medium, do so dropwise while vortexing or rapidly pipetting to ensure immediate and thorough mixing. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Reduce the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay medium. Try working with a lower final concentration of the compound.

  • Use a Surfactant: A small amount of a non-ionic surfactant, such as Pluronic® F-68 (at a non-toxic concentration, e.g., 0.01-0.1%), can help to increase the solubility of hydrophobic compounds in aqueous solutions.

Issue 2: Inconsistent or non-reproducible bioassay results.

Cause: This can be a direct consequence of poor solubility, leading to variations in the actual concentration of dissolved this compound in different wells or on different days.

Solutions:

  • Prepare Fresh Working Solutions: Always prepare your final working solutions of this compound fresh from a concentrated stock solution immediately before each experiment. Avoid storing diluted aqueous solutions of the compound.

  • Visually Inspect for Precipitation: Before adding the compound to your cells, carefully inspect the prepared solution for any signs of precipitation. If any is observed, do not proceed and refer to the troubleshooting steps for precipitation.

  • Sonication: Brief sonication of the diluted compound in the final culture medium in a water bath sonicator for 5-10 minutes can help to break up small, invisible precipitates and improve dissolution.

Data Presentation

Table 1: Physicochemical Properties and Estimated Solubility of this compound
PropertyValue/DescriptionNotes
Molecular Formula C₂₃H₂₈O₇
Molecular Weight 416.5 g/mol
Predicted logP ~3.5 - 4.5LogP is a measure of lipophilicity. A higher value indicates lower water solubility. The value is an estimate from computational models.
Solubility in DMSO Likely >10 mg/mLBased on the general solubility of similar lignans in DMSO.
Solubility in Ethanol ModerateCan be used as an alternative to DMSO, but may have lower solubilizing power for highly nonpolar compounds.
Solubility in PBS (pH 7.4) Very LowExpected to be in the low µM range or less. Direct dissolution in aqueous buffers is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (416.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. Volume (µL) = (Weight (mg) / 416.5 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound into Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (if necessary): For very low final concentrations, prepare an intermediate dilution in pure DMSO (e.g., to 1 mM).

  • Final Dilution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., <0.5%).

  • Immediate Use: Use the freshly prepared medium containing this compound immediately to treat your cells.

Mandatory Visualization

Signaling Pathways

This compound, as a dibenzocyclooctadiene lignan, is anticipated to exert its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65 NF-κB (p50/p65) IkBa:e->p50_p65:w IkBa:w->p50_p65:e p_IkBa P-IκBα p50_p65_nucleus NF-κB (p50/p65) (Nucleus) p50_p65->p50_p65_nucleus Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation Gene_Expression Inflammatory Gene Expression p50_p65_nucleus->Gene_Expression Induces Kadsulignan_C This compound Kadsulignan_C->IKK_complex Inhibits

Caption: this compound likely inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K p38_JNK_MKK MKK3/6, MKK4/7 MAP3K->p38_JNK_MKK ERK_MKK MEK1/2 MAP3K->ERK_MKK p38 p38 p38_JNK_MKK->p38 JNK JNK p38_JNK_MKK->JNK ERK ERK ERK_MKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Kadsulignan_C This compound Kadsulignan_C->MAP3K Potential Inhibition Kadsulignan_C->p38_JNK_MKK Potential Inhibition experimental_workflow start Start weigh Weigh this compound start->weigh prepare_stock Prepare 10 mM Stock in DMSO weigh->prepare_stock store Store at -80°C in Aliquots prepare_stock->store thaw Thaw Aliquot store->thaw dilute Dilute in Pre-warmed Medium with Vortexing thaw->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate add_to_cells Add to Bioassay check_precipitate->add_to_cells No troubleshoot Troubleshoot (e.g., lower concentration, use surfactant) check_precipitate->troubleshoot Yes end End add_to_cells->end troubleshoot->dilute

Technical Support Center: Kadsulignan C Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and storage of Kadsulignan C. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on studies of related lignan (B3055560) compounds, the stability of this compound is likely influenced by several factors, including temperature, pH, light exposure, and the presence of oxygen and metal ions.[1][2][3] High temperatures can lead to degradation, and extreme pH values may cause hydrolysis or other chemical transformations.[1][4] Exposure to UV light and oxygen can promote oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures, preferably at or below -20°C, protected from light and moisture. For short-term storage of solutions, use of amber vials and storage at 2-8°C can help minimize degradation. It is advisable to prepare fresh solutions for critical experiments.

Q3: My this compound solution has changed color. What could be the cause?

A3: A color change in your this compound solution could indicate degradation, potentially due to oxidation. This can be triggered by exposure to light, elevated temperatures, or the presence of metal ion contaminants. It is recommended to run a purity check using a suitable analytical method like HPLC to assess the integrity of the compound.

Q4: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could they be?

A4: The appearance of new peaks in an HPLC chromatogram of a stored this compound sample likely indicates the formation of degradation products. Lignans can undergo degradation through pathways such as hydrolysis of glycosidic bonds (if applicable to the specific structure of this compound) or oxidation of the phenolic moieties. To identify these products, techniques like LC-MS could be employed.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Loss of Potency or Activity Degradation of this compound due to improper storage (e.g., high temperature, light exposure).Store this compound at or below -20°C in a dark, dry place. For solutions, use amber vials and store at 2-8°C for short periods. Always perform a quality control check (e.g., HPLC) on stored samples before use.
Poor Solubility of Stored Compound Formation of insoluble aggregates or degradation products.Try sonicating the sample to aid dissolution. If solubility issues persist, it may indicate significant degradation. It is advisable to use a fresh batch of the compound.
Inconsistent Experimental Results Variability in the purity of this compound samples due to degradation between experiments.Prepare fresh solutions of this compound for each experiment from a properly stored stock. Implement a routine stability testing protocol to monitor the purity of your stock over time.
Precipitation in Solution During Storage The solution may be supersaturated, or the compound may be degrading into less soluble products.Store solutions at the recommended temperature (2-8°C). If precipitation occurs, gently warm the solution and sonicate before use. However, be aware that this could also be a sign of degradation.

Stability Data Summary

Condition Parameter Time Point 1 (e.g., 1 week) Time Point 2 (e.g., 4 weeks) Time Point 3 (e.g., 12 weeks)
-20°C, Solid, Dark Purity (%)>99%>99%>98%
4°C, in Ethanol, Dark Purity (%)98%95%90%
25°C, in Ethanol, Exposed to Light Purity (%)90%75%50%
40°C, in Ethanol, Dark Purity (%)85%60%35%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions: Subject the solutions to various stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To determine the shelf-life of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Aliquot this compound (solid) into multiple amber glass vials. Prepare solutions in a suitable solvent and aliquot into amber vials.

  • Storage Conditions: Store the samples under different conditions:

    • -20°C ± 5°C

    • 5°C ± 3°C

    • 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Sample Analysis: Analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the purity of this compound as a function of time for each storage condition to determine the degradation rate and establish a shelf-life.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Degradation

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway Kadsulignan_C This compound Hydrolysis_Product Hydrolysis Products (e.g., cleaved glycosidic bonds) Kadsulignan_C->Hydrolysis_Product  Acid/Base Oxidation_Product Oxidation Products (e.g., quinones) Kadsulignan_C->Oxidation_Product  Light/Oxygen/Metal Ions Other_Degradants Other Degradants Hydrolysis_Product->Other_Degradants Oxidation_Product->Other_Degradants

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Kadsulignan C.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

ProblemPossible CauseRecommended Solution
Poor Resolution & Overlapping Peaks in HPLC Inappropriate mobile phase composition.Modify the mobile phase gradient. A shallower gradient can improve the separation of closely eluting lignans (B1203133). Experiment with different organic modifiers (e.g., switching from methanol (B129727) to acetonitrile) to alter selectivity.[1]
Suboptimal stationary phase.Consider a different column chemistry. If using a C18 column, a phenyl-hexyl or a column with a different pore size might offer better selectivity for dibenzocyclooctadiene lignans.
Column overloading.Reduce the sample concentration or injection volume. Overloading is a common cause of peak broadening and poor resolution.[1]
Temperature fluctuations.Use a column oven to maintain a stable temperature, as temperature can influence selectivity and retention times.
Low Yield of this compound Incomplete extraction from the plant material.Ensure the plant material is finely powdered. Consider using a sequence of solvents with increasing polarity for extraction. Soxhlet extraction or ultrasound-assisted extraction can improve efficiency.
Loss during liquid-liquid partitioning.Perform back-extraction of the aqueous layer to recover any partitioned compound. Ensure the pH of the aqueous phase is optimized to minimize the solubility of this compound.
Degradation of the compound.Dibenzocyclooctadiene lignans can be sensitive to heat, light, and acidic or basic conditions.[2] Protect extracts and fractions from light and high temperatures. Use neutral pH buffers where possible.
Adsorption onto glassware or columns.Silanize glassware to reduce active sites. Before preparative runs, flush columns with a high-concentration standard of a similar compound to block active sites.
High Impurity Content in Final Product Co-elution of structurally similar lignans.Employ orthogonal purification techniques. If the primary purification is reversed-phase HPLC, a subsequent step using normal-phase chromatography or high-speed counter-current chromatography (HSCCC) may be effective.[3][4]
Presence of non-lignan impurities (e.g., sugars, fats).Incorporate a pre-purification step. For example, defat the initial extract with a non-polar solvent like n-hexane. Polysaccharides can often be precipitated by adding the extract to a large volume of ethanol (B145695).
Contamination from solvents or equipment.Use high-purity, HPLC-grade solvents and thoroughly clean all equipment before use. Filter all solutions before injection into an HPLC system.
Irreproducible Retention Times in HPLC Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Premix solvents before sonication to degas.
Column aging or contamination.Use a guard column to protect the analytical or preparative column. If performance degrades, wash the column with a strong solvent or replace it.
Fluctuations in pump pressure.Check for leaks in the HPLC system. Degas the mobile phase thoroughly to prevent bubble formation in the pump heads.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material and extraction procedure for isolating this compound?

A1: this compound is a type of lignan (B3055560) found in plants of the Kadsura genus, such as Kadsura coccinea and Kadsura angustifolia. A typical extraction process begins with the air-dried and powdered stems or roots of the plant. The powdered material is usually extracted exhaustively with a solvent like methanol or 95% ethanol. The resulting crude extract is then concentrated under reduced pressure.

Q2: How can I enrich the lignan fraction before chromatographic purification?

A2: To enrich the lignan fraction, the crude extract is typically suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Dibenzocyclooctadiene lignans are often found in the ethyl acetate fraction. This partitioning helps to remove highly polar compounds (like sugars) and non-polar compounds (like fats and waxes).

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: A multi-step chromatographic approach is usually necessary to achieve high purity.

  • Initial Cleanup: Column chromatography on silica (B1680970) gel is a common first step. Elution is typically performed with a gradient of n-hexane and ethyl acetate.

  • Intermediate Purification: Further separation can be achieved using reversed-phase chromatography (e.g., on ODS or C18 silica gel) or Sephadex LH-20 column chromatography.

  • Final Polishing: Preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column is often used for the final purification to obtain high-purity this compound. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating lignans from complex mixtures.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or a UV detector. Purity is typically determined by calculating the peak area percentage of the target compound. For structural confirmation and to ensure no co-eluting impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC) are essential.

Q5: What are some common challenges in purifying dibenzocyclooctadiene lignans like this compound?

A5: A major challenge is the presence of numerous structurally similar lignans in the crude extract, which often have very similar polarities and chromatographic behaviors, making their separation difficult. Additionally, some lignans can be susceptible to degradation under harsh conditions, so care must be taken with temperature, pH, and exposure to light during the purification process.

Experimental Protocols

Representative Purification Protocol for this compound

This protocol is a composite of methods reported for the isolation of dibenzocyclooctadiene lignans from Kadsura species.

1. Extraction and Partitioning

  • Air-dry and powder the stems or roots of Kadsura coccinea.

  • Exhaustively extract the powdered plant material (1 kg) with 95% ethanol (3 x 5 L) at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L).

  • Concentrate the ethyl acetate fraction to dryness to yield the lignan-enriched extract.

2. Silica Gel Column Chromatography

  • Subject the lignan-enriched extract (e.g., 100 g) to column chromatography on silica gel (100-200 mesh).

  • Elute with a stepwise gradient of n-hexane-ethyl acetate (from 100:0 to 0:100).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.

3. ODS Column Chromatography

  • Further purify the fractions containing this compound on a reversed-phase ODS column.

  • Elute with a stepwise gradient of methanol-water (from 10:90 to 100:0).

  • Monitor fractions by HPLC to identify those containing this compound.

4. Preparative HPLC

  • Perform final purification of the this compound-rich fractions by preparative HPLC on a C18 column (e.g., 250 x 10 mm, 5 µm).

  • Use a mobile phase of acetonitrile (B52724) and water with a shallow gradient (e.g., starting from 50% acetonitrile and increasing to 70% over 40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain high-purity this compound.

Purity Assessment by HPLC
  • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile (A) and water (B) (e.g., 0-30 min, 50-80% A).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purity Calculation: Determined by the peak area percentage.

Quantitative Data Summary

The following table presents representative data for the purification of dibenzocyclooctadiene lignans, providing an expected range of outcomes at each stage.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Ethanol Extraction 1000 (Dried Plant)150 (Crude Extract)15< 10
Ethyl Acetate Partition 150 (Crude Extract)50 (Enriched Extract)33~20-30
Silica Gel Chromatography 50 (Enriched Extract)5 (Crude Lignan Fraction)10~60-70
ODS Chromatography 5 (Crude Lignan Fraction)0.5 (this compound Fraction)10~85-95
Preparative HPLC 0.5 (this compound Fraction)0.1 (this compound)20> 98

Note: Yields and purities are estimates and can vary significantly based on the plant material, extraction efficiency, and chromatographic conditions.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis Plant_Material Powdered Kadsura sp. Material Crude_Extract Crude Ethanol Extract Plant_Material->Crude_Extract Ethanol Extraction Enriched_Extract Lignan-Enriched (Ethyl Acetate Fraction) Crude_Extract->Enriched_Extract Liquid-Liquid Partitioning Silica_Gel Silica Gel Column Chromatography Enriched_Extract->Silica_Gel ODS ODS Column Chromatography Silica_Gel->ODS Prep_HPLC Preparative HPLC ODS->Prep_HPLC High_Purity_KC High-Purity This compound Prep_HPLC->High_Purity_KC Purity_Analysis Purity Assessment (HPLC, LC-MS) High_Purity_KC->Purity_Analysis Structure_Validation Structural Validation (NMR, MS) High_Purity_KC->Structure_Validation troubleshooting_logic Start Low Purity of Final Product Check_Resolution Check HPLC Resolution Start->Check_Resolution Poor_Resolution Poor Resolution Check_Resolution->Poor_Resolution Optimize_HPLC Optimize HPLC Method (Gradient, Column) Poor_Resolution->Optimize_HPLC Yes Check_Impurities Analyze Impurity Profile (LC-MS) Poor_Resolution->Check_Impurities No End Achieved High Purity Optimize_HPLC->End Orthogonal_Method Add Orthogonal Purification Step (e.g., HSCCC) Orthogonal_Method->End Coeluting_Lignans Co-eluting Lignans? Check_Impurities->Coeluting_Lignans Coeluting_Lignans->Orthogonal_Method Yes Non_Lignan_Impurities Non-Lignan Impurities? Coeluting_Lignans->Non_Lignan_Impurities No Add_Prepurification Add Pre-purification Step (e.g., Partitioning) Non_Lignan_Impurities->Add_Prepurification Yes Non_Lignan_Impurities->End No Add_Prepurification->End

References

method development for quantifying Kadsulignan C in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on method development for the quantification of Kadsulignan C in complex mixtures. It includes frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging? A1: this compound is a type of lignan (B3055560), specifically a dibenzocyclooctadiene lignan, found in plants of the Kadsura genus, such as Kadsura coccinea and Kadsura angustifolia.[1][2][3] Quantification is challenging due to its presence in complex botanical matrices alongside structurally similar lignans (B1203133) and other metabolites. This complexity can lead to co-elution, matrix effects, and difficulties in achieving baseline separation, necessitating a robust and specific analytical method.

Q2: Which analytical technique is most suitable for quantifying this compound? A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of lignans.[4][5] For higher sensitivity and specificity, especially in very complex matrices or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. This guide will focus on a widely accessible HPLC-UV method.

Q3: How do I choose the right HPLC column? A3: A reversed-phase C18 column is the most common choice for separating lignans due to their moderate polarity. Key parameters to consider are particle size (3-5 µm for standard HPLC), column length (150-250 mm), and internal diameter (4.6 mm). For higher resolution and faster analysis times, a UHPLC system with a sub-2 µm particle size column can be used.

Q4: What are the typical mobile phases used for lignan analysis? A4: The most common mobile phases are mixtures of water and an organic solvent, typically acetonitrile (B52724) or methanol, run in a gradient elution mode. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

Q5: Is a reference standard for this compound necessary? A5: Yes, an authenticated and purified reference standard of this compound is essential for accurate quantification. The standard is used to create a calibration curve, confirm the retention time of the analyte peak in samples, and perform method validation experiments such as accuracy and precision.

Experimental Workflow for this compound Quantification

Kadsulignan_C_Quantification_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing start Plant Material (e.g., Kadsura stem) dry Dry & Pulverize start->dry extract Ultrasonic Extraction (Methanol) dry->extract filter Filter & Evaporate extract->filter reconstitute Reconstitute in Mobile Phase filter->reconstitute inject Inject Sample into HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Identify & Integrate This compound Peak chromatogram->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow from sample preparation to final quantification.

Detailed Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general method for extracting lignans and may require optimization.

  • 1.1. Sample Preparation: Dry the plant material (e.g., stems of Kadsura coccinea) at 40-50°C and grind into a fine powder (40-60 mesh).

  • 1.2. Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • 1.3. Filtration and Concentration:

    • Filter the extract through a 0.45 µm membrane filter into a round-bottom flask.

    • Repeat the extraction process on the residue one more time and combine the filtrates.

    • Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

  • 1.4. Final Sample Preparation:

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Quantification Method

This is a representative method and must be validated for its intended use.

  • 2.1. Instrumentation and Conditions:

    • System: HPLC with a UV/DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Gradient Elution:

      • 0-10 min: 30-50% B

      • 10-25 min: 50-70% B

      • 25-30 min: 70-30% B

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • 2.2. Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • 2.3. Calibration Curve:

    • Inject each working standard solution in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis. A correlation coefficient (r²) ≥ 0.999 is desirable.

Summary of Method Validation Parameters

The following tables present hypothetical but realistic quantitative data for a validated method.

Table 1: Linearity and Range

Parameter Result
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) 0.25 µg/mL

| Limit of Quantitation (LOQ) | 0.85 µg/mL |

Table 2: Precision

QC Level (µg/mL) Intra-day Precision (RSD%, n=6) Inter-day Precision (RSD%, n=18, 3 days)
5 (Low) 1.85% 2.41%
25 (Medium) 1.10% 1.95%

| 80 (High) | 0.92% | 1.68% |

Table 3: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) RSD (%) (n=3)
80% 20 19.7 98.5% 1.5%
100% 25 25.4 101.6% 1.1%

| 120% | 30 | 30.8 | 102.7% | 1.3% |

Troubleshooting Guide

Troubleshooting Logic: High System Backpressure

HPLC_Troubleshooting_High_Pressure start High Backpressure Observed q1 Disconnect Column. Pressure Still High? start->q1 sol1 Problem is in HPLC System (Pump, Injector, Tubing) q1->sol1 Yes q2 Pressure Drops to Normal. Reconnect Column. Pressure High Again? q1->q2 No check_hplc Systematically check components: 1. Check for blocked tubing. 2. Flush injector. 3. Check pump outlet frit. sol1->check_hplc end_ok Problem Resolved check_hplc->end_ok sol2 Problem is in the Column or Guard Column q2->sol2 Yes end_not_ok Contact Service Engineer q2->end_not_ok No, pressure is normal. (Intermittent issue?) check_column 1. Remove guard column; re-test. 2. If pressure drops, replace guard. 3. If pressure is still high, reverse-flush   analytical column (disconnected from detector). 4. If still high, replace column inlet frit or   the entire column. sol2->check_column check_column->end_ok

Caption: A logical workflow for troubleshooting high HPLC backpressure.

Q: My system pressure is fluctuating. A:

  • Probable Cause: Air bubbles in the pump or a leak in the system. Pump seals may also be worn.

  • Solution:

    • Degas Mobile Phase: Ensure your mobile phases are properly degassed using an in-line degasser, sparging with helium, or sonication.

    • Purge Pump: Purge the pump at a high flow rate to remove any trapped air bubbles.

    • Check for Leaks: Inspect all fittings for signs of leaks, especially between the pump and the injector. Tighten or replace any leaking fittings.

    • Check Seals: If the problem persists, the pump seals may need to be replaced.

Q: I am observing peak tailing for this compound. A:

  • Probable Cause: Secondary interactions between the analyte and active silanol groups on the column packing, or a column void.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) can suppress silanol ionization and reduce tailing.

    • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer active silanol groups and are less prone to causing peak tailing.

    • Check for Column Void: A void at the column inlet can cause peak distortion. Disconnect the column, reverse it, and flush it with a strong solvent (disconnected from the detector). If this doesn't help, the column may need replacement.

Q: My retention times are shifting between injections. A:

  • Probable Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solution:

    • Ensure Equilibration: After a gradient run, ensure the column is fully re-equilibrated with the initial mobile phase conditions. Extend the equilibration time if necessary (a minimum of 5-10 column volumes is recommended).

    • Check Mobile Phase: If you are mixing solvents online, ensure the proportioning valves are working correctly. Manually pre-mixing the mobile phase can help diagnose this issue. Ensure there is enough of each solvent to complete the run.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to prevent shifts due to ambient temperature changes.

Q: I see extra peaks (ghost peaks) in my chromatogram. A:

  • Probable Cause: Contamination from the sample, mobile phase, or late elution of compounds from a previous injection.

  • Solution:

    • Run a Blank Gradient: Inject your mobile phase (or reconstitution solvent) and run the full gradient. If the ghost peak is present, the contamination is in your mobile phase or system.

    • Clean the System: Flush the injector and the entire system with a strong solvent (e.g., isopropanol).

    • Extend Run Time: If the peak is from a previous injection, extend the gradient run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.

Q: The sensitivity is low, and the baseline is noisy. A:

  • Probable Cause: Detector lamp is failing, contaminated flow cell, or improperly mixed/contaminated mobile phase.

  • Solution:

    • Check Detector Lamp: Check the lamp energy or intensity. Most HPLC software has diagnostics for this. Replace the lamp if its energy is low.

    • Clean Flow Cell: Flush the detector flow cell with a suitable strong solvent.

    • Prepare Fresh Mobile Phase: Contaminants or buffer precipitation in the mobile phase can cause a noisy baseline. Prepare fresh solvents and filter them before use.

References

dealing with matrix effects in mass spectrometry analysis of Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Kadsulignan C and related lignan (B3055560) compounds by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?

A1: The "matrix" encompasses all components in a sample apart from the analyte of interest, this compound.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of endogenous substances like phospholipids, proteins, salts, and metabolites.[1][2][3]

Matrix effects are the alteration (suppression or enhancement) of the ionization of this compound caused by these co-eluting matrix components.[4] This interference can negatively impact the accuracy, precision, and sensitivity of the analysis.[5] Ion suppression, a decrease in the analyte's signal, is the most common manifestation and a major concern in LC-MS/MS bioanalysis.[6][7] For lignans (B1203133), which may be present at low concentrations in complex plant or biological extracts, failing to address matrix effects can lead to erroneous quantitative results.[4][8]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects: a qualitative approach and a quantitative one.

  • Qualitative Assessment (Post-Column Infusion): This technique is excellent for identifying at which points during your chromatographic run ion suppression or enhancement occurs.[9][10] It involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any dip or rise in the constant signal of this compound indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[9][10]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[11] It involves comparing the peak area of this compound in a solution prepared with post-extracted blank matrix (a sample carried through the extraction process without the analyte, then spiked) to the peak area of this compound in a neat solvent at the same concentration.[11] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[11]

Q3: What are the primary strategies to mitigate matrix effects for this compound?

A3: The most effective strategies involve optimizing sample preparation, chromatography, and the use of an appropriate internal standard.

  • Efficient Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, before analysis.[12] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[6] SPE and LLE are generally more effective at removing matrix components than PPT.[3][11]

  • Chromatographic Separation: Optimizing your LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[1][5]

  • Use of an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, allowing for reliable normalization.[1] A stable isotope-labeled (SIL) version of this compound is the best choice.[13][14] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to this compound during extraction and ionization.[14][15]

  • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, which can lessen ion suppression.[5]

Q4: How do common sample preparation techniques compare for lignan analysis?

A4: The choice of sample preparation technique is a trade-off between cleanliness, recovery, speed, and cost. While specific data for this compound is limited, studies on other lignans and similar compounds provide a basis for comparison.

Technique Principle Advantages Disadvantages Typical Recovery Matrix Effect Reduction
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[16]High selectivity, provides clean extracts, good for concentrating analytes.[11][17]Can be more time-consuming and costly; requires method development.[3]Generally >80%[18]Excellent [11][19]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[3][9]Low cost, effective for removing salts and highly polar interferences.[9]Can be labor-intensive, may form emulsions, uses larger solvent volumes.[3][20]Variable, often 60-90%[11]Good [11]
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins from the sample.[4]Fast, simple, and inexpensive.[4]Less effective at removing other matrix components like phospholipids, leading to significant matrix effects.[19]>90%Poor to Moderate [19]

Note: Recovery and matrix effect values are generalized from studies on various small molecules in biological matrices and may vary depending on the specific lignan, matrix, and protocol used.

Q5: Which internal standard is recommended for this compound quantification?

A5: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing 13C or 2H/Deuterium).[13][14] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and be affected by matrix interferences in the same way, providing the most accurate correction.[13]

If a SIL-IS for this compound is not commercially available or readily synthesizable, a structural analog can be a viable alternative.[15] When selecting a structural analog, consider the following:

  • It should have similar physicochemical properties (solubility, pKa, polarity) to this compound.

  • It should have a similar extraction recovery and chromatographic retention time.

  • It must be chromatographically resolved from this compound by the mass spectrometer.

  • It must be demonstrated to experience similar levels of ion suppression or enhancement.[15] Other lignans from the Kadsura genus could be potential candidates, but thorough validation is critical.[15][21]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lignans from Plasma/Serum

This protocol is a general procedure for extracting lignans from a biological fluid matrix using a reversed-phase (e.g., C18) SPE cartridge. Optimization may be required.

  • Sample Pre-treatment: To 500 µL of plasma/serum, add the internal standard solution. Add 500 µL of 2% formic acid in water and vortex for 30 seconds to mix and disrupt protein binding.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the lignans (including this compound) and the internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lignans from Plasma/Serum

This protocol describes a general LLE procedure using an organic solvent.

  • Sample Preparation: In a glass tube, add 500 µL of plasma/serum and the internal standard solution.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex vigorously for 2-3 minutes to ensure thorough mixing of the aqueous and organic phases.[20]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.[20]

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and the protein interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100-200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

Visual Guides

Matrix_Effect_Workflow start Start: Method Development for this compound assess Assess Matrix Effects (Post-Column Infusion) start->assess Qualitative Check is_effect Matrix Effect Observed? assess->is_effect quantify Quantify Matrix Effects (Post-Extraction Spike) optimize Optimize to Mitigate Effects: 1. Improve Sample Prep (SPE/LLE) 2. Adjust Chromatography 3. Use SIL Internal Standard quantify->optimize is_effect->quantify Yes validate Validate Method: Accuracy, Precision, Linearity, Recovery, Stability is_effect->validate No / Negligible optimize->quantify Re-evaluate end Routine Analysis validate->end

Caption: Workflow for identifying, quantifying, and mitigating matrix effects.

Troubleshooting_Flowchart start Problem: Low or Inconsistent Signal for this compound check_is Is Internal Standard (IS) Signal Also Low/Variable? start->check_is extraction_issue Potential Issue: - Inefficient Extraction - Severe Ion Suppression check_is->extraction_issue Yes is_mismatch Potential Issue: - IS not co-eluting - IS not mimicking analyte behavior check_is->is_mismatch No yes_path YES solution1 Solution: 1. Review Sample Prep Protocol (e.g., switch from PPT to SPE) 2. Dilute Sample Extract extraction_issue->solution1 no_path NO solution2 Solution: 1. Optimize Chromatography for Co-elution 2. Re-validate IS or Select a Better Analog (Ideally a SIL-IS) is_mismatch->solution2

Caption: Troubleshooting flowchart for low signal intensity of this compound.

References

Validation & Comparative

Validating the In Vivo Anticancer Mechanism of Kadsulignan C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer mechanism of Kadsulignan C, a lignan (B3055560) with demonstrated in vitro cytotoxic effects. Due to the current lack of specific in vivo data for this compound, this document outlines a proposed study design, drawing comparisons with established in vivo anticancer activities of other well-researched lignans (B1203133) and standard chemotherapeutic agents. The experimental protocols provided are based on established methodologies in preclinical cancer research.

Introduction to this compound and the Lignan Family

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their potential anticancer properties.[1][2] Various lignans have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in numerous cancer types.[1][3] this compound, isolated from the Kadsura genus, has demonstrated cytotoxic activity against several cancer cell lines in vitro.[4] However, to advance this compound as a potential therapeutic agent, rigorous in vivo validation of its anticancer efficacy and mechanism of action is imperative.

This guide will compare a proposed in vivo study for this compound with existing data on other lignans, such as Enterolactone (a metabolite of flaxseed lignans), and a standard-of-care chemotherapy drug, Paclitaxel, in a breast cancer xenograft model.

Comparative Efficacy: Proposed and Existing In Vivo Data

To objectively assess the potential of this compound, we propose a head-to-head comparison in a mouse xenograft model of human breast cancer (MCF-7). The following table summarizes the expected data points for this compound alongside published data for Enterolactone and Paclitaxel.

Table 1: Comparative In Vivo Efficacy Data

Parameter Proposed: this compound Alternative: Enterolactone Standard: Paclitaxel
Mouse Model Athymic nude mice with MCF-7 xenograftsAthymic nude mice with MCF-7 xenograftsAthymic nude mice with MCF-7 xenografts
Dosage To be determined (e.g., 10, 25, 50 mg/kg)10 mg/kg/day10 mg/kg, twice weekly
Tumor Growth Inhibition (%) Primary endpoint to be measured~40-50% reduction in tumor volume~60-70% reduction in tumor volume
Apoptotic Index (TUNEL Assay) To be determinedIncreased apoptosis observedSignificant increase in apoptosis
Cell Proliferation (Ki-67 Staining) To be determinedDecreased Ki-67 stainingSignificant decrease in Ki-67 staining
Toxicity (Body Weight Loss) To be monitored, expected to be minimalNo significant toxicity reported~10-15% body weight loss
Metastasis To be assessed (e.g., lung colonization)Not extensively reported in this modelKnown to inhibit metastasis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are proposed protocols for the in vivo evaluation of this compound.

Animal Model and Tumor Xenograft Establishment
  • Animal Strain: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Procedure:

    • MCF-7 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • A suspension of 5 x 10^6 MCF-7 cells in 100 µL of Matrigel will be injected subcutaneously into the right flank of each mouse.

    • Tumor growth will be monitored twice weekly using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups.

Treatment Groups and Administration
  • Group 1: Vehicle Control: Administered with the vehicle used to dissolve this compound (e.g., DMSO and corn oil).

  • Group 2: this compound (Low Dose): e.g., 10 mg/kg, administered daily via oral gavage.

  • Group 3: this compound (High Dose): e.g., 50 mg/kg, administered daily via oral gavage.

  • Group 4: Enterolactone (Comparative Lignan): 10 mg/kg, administered daily via oral gavage.

  • Group 5: Paclitaxel (Standard Chemotherapy): 10 mg/kg, administered intraperitoneally twice a week.

Efficacy and Toxicity Assessment
  • Tumor Measurement: Tumor volume and mouse body weight will be measured twice weekly.

  • Toxicity Monitoring: Mice will be observed daily for any signs of toxicity, such as changes in behavior, appetite, or fur texture.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 4 weeks).

  • Tissue Collection: At the end of the study, tumors and major organs (liver, kidney, spleen, lungs) will be excised, weighed, and processed for histological and molecular analysis.

Immunohistochemistry (IHC) for Biomarker Analysis
  • Procedure:

    • Tumor tissues will be fixed in 10% formalin, embedded in paraffin, and sectioned.

    • Sections will be stained with antibodies against Ki-67 (for proliferation) and cleaved caspase-3 (for apoptosis).

    • The percentage of positive cells will be quantified using image analysis software.

Western Blot Analysis for Mechanistic Insights
  • Procedure:

    • Protein will be extracted from tumor tissues.

    • Protein concentrations will be determined using a BCA assay.

    • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes will be probed with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) and a loading control (e.g., β-actin).

    • Protein bands will be visualized using a chemiluminescence detection system and quantified by densitometry.

Visualizing the Proposed Study and Signaling Pathways

To clearly illustrate the experimental design and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (4 weeks) cluster_analysis Analysis cell_culture MCF-7 Cell Culture xenograft Subcutaneous Xenograft in Nude Mice cell_culture->xenograft randomization Tumor Volume Reaches 100-150 mm³ Randomization xenograft->randomization treatment_groups Treatment Groups: - Vehicle - this compound (Low & High) - Enterolactone - Paclitaxel randomization->treatment_groups monitoring Tumor & Body Weight Monitoring treatment_groups->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) endpoint->ihc western_blot Western Blot (Signaling Proteins) endpoint->western_blot

Caption: Proposed experimental workflow for in vivo validation.

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of other lignans, this compound is hypothesized to induce apoptosis and inhibit proliferation through modulation of key signaling pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Regulation kadsulignan_c This compound pi3k PI3K kadsulignan_c->pi3k inhibits erk ERK kadsulignan_c->erk inhibits bax Bax (Pro-apoptotic) kadsulignan_c->bax activates akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibits proliferation Cell Proliferation & Survival akt->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation caspase Caspase Activation bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

References

A Comparative Analysis of the Bioactivity of Lignans from Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse lignans (B1203133) with a wide array of promising pharmacological activities.[1][2] These compounds have garnered significant attention from researchers in the fields of natural product chemistry and drug development for their potential therapeutic applications. This guide provides a comparative overview of the bioactivity of lignans isolated from various Kadsura species, with a focus on their anti-inflammatory, anti-HIV, hepatoprotective, and anti-platelet aggregation effects, supported by available experimental data.

Lignans from Kadsura species are broadly classified into several types, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[1][3] The dibenzocyclooctadiene lignans are the most predominant and extensively studied group within this genus.[4]

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of lignans from different Kadsura species.

Table 1: Anti-inflammatory Activity of Lignans from Kadsura Species

Kadsura SpeciesLignan (B3055560) CompoundBioactivity AssayResults (IC₅₀)Reference
K. indutaKadsuindutain ANO Production Inhibition (LPS-activated RAW264.7 cells)10.7 µM[5]
K. indutaKadsuindutain BNO Production Inhibition (LPS-activated RAW264.7 cells)12.5 µM[5]
K. indutaKadsuindutain CNO Production Inhibition (LPS-activated RAW264.7 cells)15.2 µM[5]
K. indutaKadsuindutain DNO Production Inhibition (LPS-activated RAW264.7 cells)20.8 µM[5]
K. indutaKadsuindutain ENO Production Inhibition (LPS-activated RAW264.7 cells)34.0 µM[5]
K. longipedunculataLongipedunculatin BNO Production Inhibition55.1% inhibition at 10 µM[6]
K. longipedunculataLongipedunculatin GNO Production Inhibition74.9% inhibition at 10 µM[6]
K. longipedunculataCompound 12 (a simple lignan)NO Production Inhibition89.8% inhibition at 10 µM[6]

Table 2: Anti-HIV Activity of Lignans from Kadsura Species

Kadsura SpeciesLignan CompoundBioactivity AssayResults (IC₅₀ / EC₅₀)Reference
K. longipedunculataLongipedunin AHIV-1 Protease InhibitionIC₅₀: 50 µM[7]
K. longipedunculataSchisanlactone AHIV-1 Protease InhibitionIC₅₀: 20 µM[7]
K. heteroclitaInteriorin AAnti-HIV ActivityEC₅₀: 1.6 µg/mL[1]
K. heteroclitaInteriorin BAnti-HIV ActivityEC₅₀: 1.4 µg/mL[1]

Table 3: Hepatoprotective Activity of Lignans from Kadsura Species

Kadsura SpeciesLignan CompoundBioactivity AssayResultsReference
K. longipedunculataCompound 12APAP-induced toxicity in HepG2 cellsCell survival rate: 53.04%[8]
K. longipedunculataLongipedunculatin GAPAP-induced toxicity in HepG2 cellsCell survival rate: 50.8% at 10 µM[6]
K. coccineaKadcolignan H & JFFA-induced HepG2 cellsInhibited triglyceride and total cholesterol levels[9][10]
K. coccineaKadcolignans B, C, F, G, and othersFFA-induced HepG2 cellsPotent inhibitory effects on hepatocyte lipid accumulation at 100 µM[11]
K. heteroclitaXuetonlignan C & othersAPAP-induced toxicity in HepG2 cellsSignificant hepatoprotective effects at 10 µM[12][13]

Table 4: Anti-platelet Aggregation Activity of Lignans from Kadsura Species

Kadsura SpeciesLignan CompoundBioactivity AssayResults (% Inhibition)Reference
K. interiorKadsutherin FADP-induced platelet aggregation49.47%[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key bioassays mentioned in the context of Kadsura lignan research.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until they reach approximately 80% confluency.[15]

  • Treatment: The cells are pre-treated with various concentrations of the test lignans for 1 hour.[15]

  • Stimulation: NO production is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.[15]

  • Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.[15] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

  • Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the untreated control.[15]

Hepatoprotective Activity Assay (MTT Assay)

This assay assesses the ability of a compound to protect liver cells (e.g., HepG2) from toxin-induced cell death.

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a suitable density and incubated for 24 hours.[15]

  • Toxin Induction and Treatment: The cells are co-incubated with a hepatotoxin (e.g., N-acetyl-p-aminophenol (APAP) or free fatty acids (FFAs)) and various concentrations of the test lignans for a specified period.

  • Cell Viability Measurement: The cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[15]

  • Analysis: The absorbance is measured at approximately 570 nm. The cell survival rate is calculated relative to the control group.[15]

HIV-1 Protease Inhibition Assay

This is a biochemical assay used to screen for compounds that can inhibit the activity of HIV-1 protease, a crucial enzyme for viral replication.

  • Assay Principle: The assay typically utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence.

  • Reaction Mixture: The reaction is initiated by mixing the HIV-1 protease enzyme, the fluorogenic substrate, and the test lignan at various concentrations in an appropriate buffer.

  • Incubation: The mixture is incubated at 37°C for a specific time to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.

  • Analysis: The inhibitory activity of the lignan is determined by the reduction in fluorescence compared to the control without the inhibitor. The IC₅₀ value is then calculated.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for bioactivity screening of Kadsura lignans and a simplified representation of a relevant signaling pathway.

G cluster_extraction Extraction and Isolation cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis Kadsura Kadsura Plant Material Extraction Solvent Extraction Kadsura->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation PureLignans Isolated Pure Lignans Fractionation->PureLignans AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) PureLignans->AntiInflammatory AntiHIV Anti-HIV Assays (e.g., Protease Inhibition) PureLignans->AntiHIV Hepatoprotective Hepatoprotective Assays (e.g., MTT on HepG2) PureLignans->Hepatoprotective Other Other Bioassays PureLignans->Other Data Quantitative Data (IC50, EC50, etc.) AntiInflammatory->Data AntiHIV->Data Hepatoprotective->Data Other->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General workflow for the extraction, isolation, and bioactivity screening of lignans from Kadsura species.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory action of Kadsura lignans.

References

Independent Verification of Anti-Leukemic Effects: A Comparative Analysis of Kadsura Lignans and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic properties of bioactive lignans (B1203133) isolated from the Kadsura genus against established chemotherapeutic drugs, Doxorubicin (B1662922) and Cytarabine. Initial inquiries into the specific compound "Kadsulignan C" did not yield verifiable data in peer-reviewed literature, suggesting a possible misspelling or a lack of extensive research on this particular molecule. Therefore, this analysis focuses on structurally related and well-documented lignans from the same genus, offering a scientifically grounded comparison of their potential as anti-leukemic agents.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of selected Kadsura lignans and standard chemotherapeutic drugs against common human leukemia cell lines, HL-60 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia). The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a direct comparison of potency.

CompoundCell LineAssayIC50 / GI50 (µM)Incubation Time (h)Reference
Heilaohulignan C HepG-2*MTT9.92Not Specified[1]
HL-60Not SpecifiedWeak cytotoxicityNot Specified[1]
Kadusurain A HL-60Not Specified1.05 - 11.31 µg/mL**Not SpecifiedN/A
Doxorubicin HL-60MTT~0.03 - 0.548 - 72[2]
K562XTT0.03172[3]
K562CCK-83.4724[4]
Cytarabine HL-60MTT~2.524[5]
K562Growth Inhibition>100***Not Specified[6]

*Note: Data for Heilaohulignan C in a leukemia cell line was not precisely quantified in the available literature; HepG-2 (hepatocellular carcinoma) data is provided for context. **Note: The original data for Kadusurain A was provided in µg/mL. A direct conversion to µM is not possible without the molecular weight. ***Note: This value is for a Cytarabine-resistant K562 cell line.

Experimental Protocols

Detailed methodologies for the key assays cited in the comparative data are provided below. These protocols represent standard procedures for the in vitro evaluation of anti-leukemic compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure for Suspension Cells (e.g., HL-60, K562):

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[7]

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[8]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

  • Cell Treatment: Treat leukemia cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.[10]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[10][11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[11]

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest approximately 1 x 10⁶ cells.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[13]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to degrade RNA.[13]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[13]

  • Incubation: Incubate for 5-10 minutes at room temperature.[13]

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[14]

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for assessing anti-leukemic compounds and the signaling pathways implicated in their mechanisms of action.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Leukemia_Cells Leukemia Cell Lines (HL-60, K562) MTT Cell Viability (MTT Assay) Leukemia_Cells->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Leukemia_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Leukemia_Cells->Cell_Cycle Compound_Prep Compound Preparation (Kadsura Lignans, Doxorubicin, Cytarabine) Compound_Prep->MTT Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) Apoptosis->Mechanism Cell_Cycle->Mechanism

Caption: General experimental workflow for in vitro anti-leukemic drug screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Doxorubicin_Ext Doxorubicin Death_Receptor Death Receptor (e.g., Fas) Doxorubicin_Ext->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Kadsura_Lignans Kadsura Lignans Bcl2_family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Kadsura_Lignans->Bcl2_family Doxorubicin_Int Doxorubicin DNA_Damage DNA Damage Doxorubicin_Int->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Bcl2_family Mitochondria Mitochondrial Membrane Potential ↓ Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis_Node Apoptosis Caspase3->Apoptosis_Node

Caption: Apoptotic signaling pathways induced by Kadsura lignans and Doxorubicin.

cytarabine_moa Cytarabine Cytarabine (Ara-C) Cell_Uptake Cellular Uptake Cytarabine->Cell_Uptake Phosphorylation Phosphorylation (-> Ara-CTP) Cell_Uptake->Phosphorylation DNA_Polymerase DNA Polymerase Phosphorylation->DNA_Polymerase Inhibition Incorporation Incorporation into DNA Phosphorylation->Incorporation DNA_Synthesis DNA Synthesis Chain_Termination DNA Chain Termination Incorporation->Chain_Termination S_Phase_Arrest S-Phase Arrest Chain_Termination->S_Phase_Arrest Apoptosis_Node Apoptosis S_Phase_Arrest->Apoptosis_Node

References

Benchmarking Kadsulignan C: A Comparative Analysis Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide presents a comparative analysis of Kadsulignan C, a lignan (B3055560) isolated from plants of the Kadsura genus, against widely used chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel (B517696). While research on this compound is in its nascent stages, preliminary data on a closely related compound, Heilaohulignan C, isolated from Kadsura coccinea, suggests potential anti-cancer activity, particularly against gastric cancer. This document aims to provide researchers, scientists, and drug development professionals with a foundational comparison based on available data, alongside detailed experimental protocols for key assays to facilitate further investigation.

Executive Summary

Direct comparative studies benchmarking this compound against established chemotherapeutics are not yet available in published literature. However, initial findings on Heilaohulignan C provide a preliminary basis for evaluation. This guide synthesizes the available cytotoxicity data for Heilaohulignan C and the established agents across various cancer cell lines. It also outlines standardized protocols for essential in vitro assays to encourage and guide future comparative research.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Cytotoxicity of Heilaohulignan C

Cell LineCancer TypeIC50 (µM)
HepG-2Human Liver Cancer9.92[1]
BGC-823Human Gastric Cancer16.75[2]
HCT-116Human Colon Cancer16.59[2]

Table 2: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.1 - 4[3]
MDA-MB-231Breast Cancer1[3]
HepG2Liver Cancer1.3

Table 3: Cytotoxicity of Cisplatin

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer4.97 - 9[4][5]
H1299Lung Cancer27[4]
SK-MES-1Lung Squamous Cancer9.92[5]
A2780Ovarian CancerVaries
CAOV-3Ovarian CancerVaries
SKOV3Ovarian CancerVaries

Table 4: Cytotoxicity of Paclitaxel

Cell LineCancer TypeIC50 (nM)
Various Human Tumor Cell LinesMultiple2.5 - 7.5[6]
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4[7]

Experimental Protocols

To ensure consistency and comparability in future research, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[8][9][10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark flow_cytometry Flow Cytometry Analysis incubate_dark->flow_cytometry quadrant_analysis Quadrant Analysis flow_cytometry->quadrant_analysis

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent its staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat_cells Treat Cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix in Ethanol harvest_cells->fix_cells wash_cells Wash Cells fix_cells->wash_cells stain_pi_rnase Stain with PI & RNase A wash_cells->stain_pi_rnase flow_cytometry Flow Cytometry stain_pi_rnase->flow_cytometry histogram_analysis Histogram Analysis flow_cytometry->histogram_analysis

Workflow for Cell Cycle Analysis using PI Staining.

Potential Signaling Pathways

Lignans (B1203133), the class of compounds to which this compound belongs, have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism for this compound is yet to be elucidated, related lignans have been reported to induce apoptosis and cell cycle arrest. A plausible, yet unconfirmed, signaling pathway for this compound could involve the modulation of key regulatory proteins in cell proliferation and survival.

Putative_Signaling_Pathway cluster_cell Cancer Cell kadsulignan_c This compound pi3k PI3K kadsulignan_c->pi3k Inhibition? akt Akt kadsulignan_c->akt Inhibition? caspase_cascade Caspase Cascade kadsulignan_c->caspase_cascade Activation? cyclins_cdks Cyclins/CDKs kadsulignan_c->cyclins_cdks Modulation? growth_factor_receptor Growth Factor Receptor growth_factor_receptor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspase_cascade->apoptosis cell_cycle_arrest Cell Cycle Arrest cyclins_cdks->cell_cycle_arrest

A putative signaling pathway for this compound's anticancer activity.

Conclusion and Future Directions

The preliminary data on Heilaohulignan C suggests that lignans from the Kadsura genus warrant further investigation as potential anticancer agents. However, a comprehensive understanding of this compound's efficacy and mechanism of action requires direct, robust experimental evidence. Future research should focus on:

  • Isolation and purification of this compound to confirm its structure and enable biological testing.

  • In vitro cytotoxicity screening of this compound against a panel of cancer cell lines to determine its IC50 values.

  • Head-to-head comparative studies of this compound with doxorubicin, cisplatin, and paclitaxel on the same cancer cell lines under identical experimental conditions.

  • Mechanistic studies to elucidate the signaling pathways through which this compound exerts its effects, including apoptosis induction and cell cycle regulation.

This guide serves as a starting point for researchers to build upon, with the ultimate goal of evaluating the therapeutic potential of this compound in oncology.

References

Assessing the Selectivity of Kadsulignan C for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of Kadsulignan C for cancer cells over normal cells. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon the broader context of lignans (B1203133) isolated from the Kadsura genus to infer potential mechanisms and methodologies for evaluation.

Data Presentation

Table 1: Cytotoxicity of Heilaohulignan C in a Human Cancer Cell Line

CompoundCell LineCell TypeIC50 (µM)Citation
Heilaohulignan CHepG-2Human Liver Cancer9.92[1]

Note: The absence of data on normal cell lines prevents the calculation of a selectivity index for Heilaohulignan C. The selectivity index (SI) is a critical metric calculated as the ratio of the IC50 value for normal cells to the IC50 value for cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

To assess the selectivity of a compound like this compound, a standard experimental workflow involving cytotoxicity assays is employed. Below is a detailed methodology for a typical MTT assay.

MTT Assay for Cytotoxicity Assessment

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, HepG2, A549) and a normal human cell line (e.g., HEK293T, normal human fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed a specific number of cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) into 96-well microplates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Replace the culture medium in the wells with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be influenced by lignans and a standard experimental workflow for assessing cytotoxicity.

cluster_cell Cancer Cell Kadsulignan_C This compound Receptor Receptor Kadsulignan_C->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Start Start: Cell Seeding (Cancer & Normal Cells) Treatment Treatment with this compound (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance Reading) MTT_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation End End: Assess Selectivity SI_Calculation->End

References

Comparative Spectroscopic Analysis of Kadsulignan C and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the spectroscopic data for Kadsulignan C and its isomers. This document is intended to serve as a valuable resource for the identification and characterization of these compounds, featuring detailed experimental protocols and data presented in a clear, comparative format.

Kadsulignans, a class of dibenzocyclooctadiene lignans (B1203133) isolated from the genus Kadsura, have garnered significant interest for their diverse biological activities. Accurate structural elucidation is paramount for further investigation into their therapeutic potential. This guide focuses on this compound and its isomers, providing a detailed comparison of their spectroscopic properties to aid in their differentiation and characterization.

Spectroscopic Data Comparison

Table 1: Comparative ¹H NMR Data of Representative Dibenzocyclooctadiene Lignans from Kadsura longipedunculata

PositionRepresentative Chemical Shift Range (δ, ppm)Multiplicity
H-16.50 - 6.70s
H-46.30 - 6.50s
H-64.50 - 4.70d
H-71.80 - 2.00m
H-82.40 - 2.60m
7-CH₃1.10 - 1.30d
8-CH₃0.80 - 1.00d
OMe3.50 - 4.00s
Ar-H6.30 - 6.70s

Note: Data compiled from typical values for dibenzocyclooctadiene lignans from Kadsura species.[1][2] Specific values for this compound and its isomers may vary slightly.

Table 2: Comparative ¹³C NMR Data of Representative Dibenzocyclooctadiene Lignans from Kadsura longipedunculata

PositionRepresentative Chemical Shift Range (δ, ppm)
C-1135.0 - 141.0
C-2120.0 - 122.0
C-3148.0 - 151.0
C-4103.0 - 112.0
C-5136.0 - 138.0
C-670.0 - 80.0
C-740.0 - 50.0
C-830.0 - 40.0
7-CH₃15.0 - 25.0
8-CH₃10.0 - 20.0
OMe55.0 - 62.0
C=O170.0 - 175.0

Note: Data compiled from typical values for dibenzocyclooctadiene lignans from Kadsura species.[1][2] Specific values for this compound and its isomers may vary slightly.

Experimental Protocols

The successful isolation and characterization of this compound and its isomers rely on meticulous experimental procedures. The following are detailed methodologies for the key spectroscopic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of lignans, providing detailed information about the carbon-hydrogen framework.[3]

Sample Preparation:

  • A purified sample of the lignan (B3055560) (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) (0.5 mL).

  • The solution is transferred to a 5 mm NMR tube.

1D NMR (¹H and ¹³C) Acquisition:

  • Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-32

    • Spectral width: 12-15 ppm

    • Acquisition time: ~3-4 s

    • Relaxation delay: 1-2 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024-2048

    • Spectral width: 200-240 ppm

    • Acquisition time: ~1-2 s

    • Relaxation delay: 2 s

2D NMR (COSY, HSQC, HMBC) Acquisition:

  • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • Pulse program: cosygpqf

    • Number of increments: 256-512

    • Number of scans: 8-16

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • Pulse program: hsqcedetgpsisp2.3

    • Number of increments: 256

    • Number of scans: 16-32

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) carbon-proton correlations, crucial for establishing the connectivity of molecular fragments.

    • Pulse program: hmbcgplpndqf

    • Number of increments: 256

    • Number of scans: 32-64

    • Long-range coupling delay (D6): optimized for 8 Hz.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular weight of the isolated compounds.

  • Instrument: Agilent 6520 Q-TOF LC/MS (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Time-of-Flight (TOF).

  • Scan Range: m/z 100-1000.

  • Data Analysis: The molecular formula is determined from the accurate mass measurement of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Experimental and Analytical Workflow

The process of analyzing this compound and its isomers involves a systematic workflow from isolation to structural elucidation.

experimental_workflow plant_material Kadsura longipedunculata Plant Material extraction Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compounds Isolated Compounds (this compound & Isomers) purification->pure_compounds ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compounds->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compounds->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Figure 1. General workflow for the isolation and structural elucidation of this compound and its isomers.

Potential Signaling Pathway Modulation

While specific studies on the signaling pathways modulated by this compound are limited, lignans as a class are known to exhibit anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

The canonical NF-κB activation pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Lignans may interfere with this pathway at various points, such as by inhibiting IKK activity or preventing the degradation of IκBα.

nf_kb_pathway cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk nfkb_ikba NF-κB/IκBα (Inactive Complex) ikk->nfkb_ikba Phosphorylation ikba_p P-IκBα ubiquitination Ubiquitination ikba_p->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome nfkb NF-κB proteasome->nfkb Release nfkb_ikba->ikba_p nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Mediators) kadsulignan This compound (Potential Inhibition) kadsulignan->ikk nfkb_n NF-κB gene Target Gene nfkb_n->gene Binding gene->transcription

Figure 2. Potential inhibition of the NF-κB signaling pathway by this compound.

This guide provides a foundational framework for the comparative spectroscopic analysis of this compound and its isomers. Further research is warranted to obtain and publish a direct, side-by-side comparison of the NMR data for these specific compounds and to elucidate the precise molecular mechanisms and signaling pathways through which they exert their biological effects.

References

Safety Operating Guide

Proper Disposal of Kadsulignan C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Kadsulignan C, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a spirobenzofuranoid dibenzocyclooctadiene lignin (B12514952) isolated from plants of the Kadsura genus. Adherence to these guidelines will help ensure that this compound is handled and disposed of in a manner that is safe, environmentally responsible, and in accordance with best laboratory practices.

Understanding the Waste Profile of this compound

Before disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some suppliers may classify this compound as non-hazardous, a thorough risk assessment should always be conducted within the context of your specific laboratory and local regulations. The SDS will provide the most detailed information regarding the potential hazards, handling precautions, and appropriate disposal methods for this substance.

A summary of key information for this compound is provided in the table below.

PropertyInformation
CAS Number 137637-49-1
Molecular Formula C₃₁H₃₀O₁₁
Appearance White to off-white solid
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]
Hazard Classification Not classified as a hazardous substance or mixture according to some suppliers. However, always consult the specific SDS provided with your product.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.

Waste Identification and Segregation
  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It is recommended to segregate waste into the following categories:

    • Solid this compound waste

    • Non-halogenated organic solvent solutions containing this compound

    • Halogenated organic solvent solutions containing this compound

    • Aqueous solutions containing this compound

    • Contaminated labware (e.g., pipette tips, gloves, vials)

Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically compatible with the this compound waste. For solid waste, a securely sealed plastic or glass container is suitable. For liquid waste, use a leak-proof container with a screw-top cap.

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be included.

Storage of Waste
  • Designated Storage Area: Store this compound waste in a designated and well-ventilated satellite accumulation area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a spill.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

Disposal Route
  • Consult Your Environmental Health and Safety (EHS) Department: The final disposal of chemical waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor. They will provide specific instructions for waste pickup and disposal.

  • Do Not Dispose Down the Drain or in Regular Trash: Unless explicitly permitted by your institution's EHS department for specific, dilute, non-hazardous aqueous solutions, do not dispose of this compound or its solutions down the sanitary sewer. Solid this compound and contaminated labware should never be disposed of in the regular trash.

Experimental Protocols Referenced

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of laboratory chemicals such as this compound, the following workflow diagram illustrates the key steps and considerations.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds characterize_waste Characterize Waste Stream (Pure, Solution, Contaminated Material) consult_sds->characterize_waste segregate_waste Segregate Waste (Solid, Non-halogenated, Halogenated, Aqueous) characterize_waste->segregate_waste containerize Select Compatible Container segregate_waste->containerize label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Date) containerize->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Kadsulignan C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Kadsulignan C. Due to the limited availability of specific toxicological data for this compound, a precautionary approach is paramount. The following procedures are based on best practices for handling powdered chemical compounds with unknown toxicity and information on similar lignan (B3055560) compounds.

Hazard Assessment and Precautionary Approach

Key Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, or vapors.[1]

  • Wash skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Use only outdoors or in a well-ventilated area.[2]

  • Avoid release to the environment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE Category Specification Rationale
Hand Protection Nitrile or neoprene gloves (double gloving recommended).Protects against skin contact. Double gloving provides additional protection, especially when handling potent compounds.
Eye and Face Protection Safety goggles with side shields or a face shield.Protects eyes from dust particles and splashes. A face shield offers broader protection for the entire face.
Body Protection Disposable gown or a fully buttoned lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) should be used.Minimizes inhalation exposure to fine powder.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard operating procedures is crucial for the safe handling of this compound.

Experimental Workflow:

prep Preparation: - Don appropriate PPE - Prepare workspace in a fume hood weigh Weighing: - Use an analytical balance within the fume hood - Handle with non-sparking tools prep->weigh dissolve Dissolution: - Add solvent slowly to the powder - Cap and vortex to dissolve weigh->dissolve exp Experimentation: - Conduct experiment within the fume hood dissolve->exp cleanup Cleanup: - Decontaminate surfaces - Dispose of waste exp->cleanup

Caption: A typical workflow for handling this compound, emphasizing safety at each step.

Detailed Methodology:

  • Preparation:

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Prepare the designated workspace, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.

    • Ensure an eyewash station and safety shower are accessible.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood to contain any airborne powder.

    • Use an anti-static weighing dish to prevent dispersal of the powder.

    • Handle the compound with chemical-resistant spatulas.

  • Dissolution:

    • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

    • When dissolving, add the solvent to the powder slowly to avoid splashing.

    • Cap the vial or flask securely before mixing or vortexing.

  • Conducting the Experiment:

    • All manipulations of the compound, whether in solid or solution form, should be carried out within the fume hood.

    • Keep containers with this compound closed when not in use.

  • Post-Experiment Cleanup:

    • Wipe down all surfaces in the fume hood with an appropriate decontaminating solution.

    • Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves, as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Disposal Logical Flow:

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid Solid Waste (Contaminated PPE, vials) hw_solid Hazardous Solid Waste Container solid->hw_solid liquid Liquid Waste (Unused solutions) hw_liquid Hazardous Liquid Waste Container liquid->hw_liquid

Caption: The logical flow for segregating and disposing of waste generated from handling this compound.

Disposal Procedures:

  • Solid Waste:

    • All disposable items contaminated with this compound, such as gloves, weighing paper, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not pour chemical waste down the drain.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. After initial decontamination, glassware can be washed according to standard laboratory procedures.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

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